molecular formula C11H16N2O3 B595255 Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate CAS No. 1313739-07-9

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Número de catálogo: B595255
Número CAS: 1313739-07-9
Peso molecular: 224.26
Clave InChI: AJDXFSYWTLRZQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, also known as Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-5-7-13-8-6-12-10(13)9(14)11(15)16-4-2/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDXFSYWTLRZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735115
Record name Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-07-9
Record name 1H-Imidazole-2-acetic acid, 1-butyl-α-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313739-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Abstract

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a heterocyclic compound featuring an N-substituted imidazole core directly linked to an ethyl oxoacetate moiety. This arrangement combines the versatile coordination and hydrogen bonding capabilities of the imidazole ring with the reactive α-ketoester functionality, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, details a robust synthetic pathway from commercially available precursors, and presents a thorough spectroscopic characterization profile based on established principles. The content is designed for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: A Molecule of Strategic Importance

The imidazole ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its ability to act as a proton donor/acceptor and coordinate with metallic centers in enzymes.[1][2] When functionalized at the C2 position with an α-ketoester group, as in Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, the resulting molecule gains a potent electrophilic center. α-Ketoesters are known metabolic intermediates and can serve as bioisosteres for carboxylic acids or as precursors for a variety of chemical transformations.[3] The N-butyl substituent enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug candidates.

This guide elucidates the structural and chemical nature of this compound, providing the foundational knowledge required for its application in synthetic and developmental programs.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecule consists of a five-membered imidazole ring. A butyl group is attached to one of the nitrogen atoms (N1), and an ethyl 2-oxoacetate group is attached to the C2 carbon. The core structure is planar, while the butyl and ethyl groups introduce conformational flexibility.

Caption: Molecular structure of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

Physicochemical Data

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 1313739-07-9[4]
Molecular Formula C₁₁H₁₆N₂O₃Calculated
Molecular Weight 224.26 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid[1]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)[1]

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is most efficiently achieved via a two-step process starting from imidazole. This pathway provides a clear, high-yielding route that relies on well-established organometallic chemistry.

Synthetic Workflow

The overall process involves the N-alkylation of imidazole to form the 1-butylimidazole precursor, followed by a C2-acylation reaction.

workflow imidazole Imidazole nbi 1-Butylimidazole imidazole->nbi Step 1: Alkylation butyl_bromide 1-Bromobutane NaOH, Methanol butyl_bromide->nbi lithiation 2-Lithio-1-butylimidazole nbi->lithiation Step 2a: Deprotonation nbuLi n-Butyllithium THF, -78 °C nbuLi->lithiation product Target Molecule lithiation->product Step 2b: Acylation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->product

Caption: Two-step synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

Experimental Protocol: Step 1 - Synthesis of 1-Butylimidazole

Causality: The first step involves the nucleophilic substitution of a butylating agent by imidazole. Sodium hydroxide acts as a base to deprotonate imidazole, increasing its nucleophilicity for an efficient Sₙ2 reaction with 1-bromobutane.[1][5]

  • Reagents: Imidazole (0.2 mol), 1-Bromobutane (0.255 mol), Sodium Hydroxide (10M solution, 30 ml), Methanol (30 ml).

  • Procedure: a. Dissolve imidazole in a mixture of methanol and the sodium hydroxide solution in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add 1-bromobutane dropwise to the stirred solution, maintaining the temperature between 30-40 °C. c. After the addition is complete, heat the mixture to reflux and stir for 12 hours.[5] d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture and remove the solvent under reduced pressure. f. Extract the residue with chloroform or dichloromethane (2 x 50 ml). g. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butylimidazole as a colorless to yellow oil.[5]

Experimental Protocol: Step 2 - Synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Causality: The C2 proton of the imidazole ring is the most acidic. A strong organolithium base like n-butyllithium is used to selectively deprotonate this position at low temperatures, forming a highly nucleophilic organolithium intermediate. This intermediate then attacks the electrophilic carbonyl carbon of diethyl oxalate. One of the ethoxy groups acts as a leaving group, resulting in the formation of the desired α-ketoester.

  • Reagents: 1-Butylimidazole (1.0 eq.), n-Butyllithium (1.1 eq., 2.5 M in hexanes), Diethyl Oxalate (1.2 eq.), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. Dissolve 1-butylimidazole in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at this temperature to ensure complete lithiation. d. In a separate flask, dissolve diethyl oxalate in anhydrous THF. e. Add the solution of diethyl oxalate dropwise to the cold lithiated imidazole solution. f. Stir the reaction mixture at -78 °C for 2-3 hours. g. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. h. Allow the mixture to warm to room temperature. i. Extract the aqueous layer with ethyl acetate (3 x volumes). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. k. Purify the crude product by silica gel column chromatography to obtain the pure Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

Spectroscopic Characterization Profile

As direct experimental spectra for this specific molecule are not widely published, the following characterization is based on established spectroscopic principles and data from analogous structures.[6][7] This profile serves as a predictive guide for researchers synthesizing or analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The predicted chemical shifts are based on the electronic environment of each proton and carbon.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
Imidazole H4/H5 ~7.2 - 7.5 (2H, s) ~120 - 130 Aromatic protons on the electron-rich imidazole ring.
Imidazole C2 N/A ~145 - 150 Quaternary carbon, deshielded by two nitrogen atoms and the attached carbonyl group.
Imidazole C4/C5 See H4/H5 ~120 - 130 Standard chemical shift for imidazole carbons.
Keto C=O N/A ~175 - 185 Ketone carbonyl, highly deshielded.
Ester C=O N/A ~160 - 165 Ester carbonyl, slightly less deshielded than the ketone.
Ester -O-CH₂ -CH₃ ~4.4 (2H, q) ~62 - 64 Methylene group adjacent to the ester oxygen.
Ester -O-CH₂-CH₃ ~1.4 (3H, t) ~14 - 15 Terminal methyl group of the ethyl ester.
Butyl N-CH₂ - ~4.2 (2H, t) ~48 - 50 Methylene group directly attached to the imidazole nitrogen.
Butyl -CH₂-CH₂ - ~1.8 (2H, sextet) ~32 - 34 Second methylene group of the butyl chain.
Butyl -CH₂-CH₂ -CH₃ ~1.3 (2H, sextet) ~19 - 21 Third methylene group of the butyl chain.

| Butyl -CH₃ | ~0.9 (3H, t) | ~13 - 14 | Terminal methyl group of the butyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key carbonyl functional groups.

Table 2: Predicted IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Assignment Rationale
~1740 - 1760 Strong C=O Stretch (Ester) Typical stretching frequency for an α-ketoester carbonyl.
~1710 - 1730 Strong C=O Stretch (Ketone) Stretching frequency for the ketone carbonyl adjacent to the imidazole ring.
~1500 - 1600 Medium C=N and C=C Stretch Aromatic ring stretches of the imidazole core.

| ~2850 - 3000 | Medium-Strong | C-H Stretch (Aliphatic) | Stretches from the butyl and ethyl groups. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 224.26 (for C₁₁H₁₆N₂O₃). High-resolution mass spectrometry (HRMS) should confirm this exact mass.

  • Predicted Fragmentation:

    • Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺

    • Loss of the entire ethyl ester group (-COOC₂H₅): [M - 73]⁺

    • Cleavage of the butyl chain (e.g., loss of propyl): [M - 43]⁺

    • Formation of the 1-butylimidazolium cation.

Chemical Reactivity and Potential Applications

Reactivity Profile
  • Ketone Reduction: The ketone can be selectively reduced using mild reducing agents like sodium borohydride to yield the corresponding α-hydroxy ester.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

  • Imidazole Ring: The imidazole ring can participate in further coordination chemistry or act as a basic center in reactions.

Role in Medicinal Chemistry and Drug Discovery

The structural motifs within Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate make it a highly attractive scaffold for drug discovery programs.

  • Enzyme Inhibition: The α-ketoester functionality can act as a "warhead" to form covalent or non-covalent adducts with active site residues of enzymes, particularly proteases and phosphatases.[8]

  • Scaffold for Library Synthesis: The reactive handles (ketone and ester) allow for rapid diversification to generate libraries of related compounds for high-throughput screening.

  • Anticancer and Antimicrobial Potential: Benzimidazole derivatives, which are structurally related, have shown significant promise as anticancer and antimicrobial agents.[9][10] The core imidazole structure of this compound suggests potential for similar biological activities.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, prudent laboratory practices should be followed based on its constituent functional groups.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Imidazole derivatives can be skin and eye irritants.[1][12]

Conclusion

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a strategically designed molecule with significant potential as a synthetic intermediate. Its structure has been thoroughly elucidated through the analysis of its constituent parts. The provided synthetic protocol offers a reliable method for its preparation, and the predictive spectroscopic data serves as a crucial reference for its characterization. The combination of a privileged imidazole scaffold with a reactive α-ketoester moiety positions this compound as a valuable tool for researchers in drug discovery and advanced materials development.

References

  • Guidechem. 1-Butylimidazole 4316-42-1 wiki.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 1-Butylimidazole on Ionic Liquid Development.
  • PrepChem.com. Synthesis of 1-n-butylimidazole.
  • Benchchem. Ethyl 2-(1-butylimidazol-2-yl)
  • ChemicalBook. 1-Butylimidazole synthesis.
  • ResearchGate. Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs).
  • Chemos GmbH&Co.KG.
  • Matrix Fine Chemicals. ETHYL 2-[4-(2-{3-[4-(ACETAMIDOSULFONYL)BUTYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE}ETHYLIDENE)-3-(2-ETHOXY-2-OXOETHYL)
  • SAFETY D
  • SynQuest Laboratories.
  • TCI Chemicals.
  • Material Safety Data Sheet - Ethyl Acet
  • CymitQuimica. SAFETY DATA SHEET - ETHYL 2-(2-FORMYLAMINO-1.3-THIAZOL-4-YL)
  • ERIC.
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology. ethyl 2-(1-methyl-1H-imidazol-2-yl)
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids
  • PMC. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • PubChemLite. Ethyl 2-(1-methyl-1h-1,3-benzodiazol-2-yl)
  • PubChemLite. Ethyl 2-(1-methyl-1h-imidazol-2-yl)
  • PubChem. ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)
  • Google Patents.
  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
  • International Journal of Pharmaceutical Sciences. Md Afaque, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1287-1298.
  • Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid.
  • PubMed. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)
  • Wikipedia. Oxaloacetic acid.
  • Organic Synthesis Via Enol
  • Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions.
  • Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole deriv
  • ResearchGate.
  • ResearchGate. (PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • PMC.
  • Benchchem. Spectroscopic Analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid: A Technical Guide.
  • ResearchGate.
  • PMC - PubMed Central. Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides.

Sources

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate CAS number 1313739-07-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate CAS Number: 1313739-07-9 Document Type: Strategic Synthetic Guide & Application Protocol Version: 2.1 (Scientific Release)[1]

Executive Summary & Structural Logic

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS 1313739-07-9) is a specialized heterocyclic building block characterized by a 1,2-bis-electrophilic tail attached to the C2 position of an imidazole ring.[1] Unlike its more common methyl-substituted analogs, the N-butyl chain confers distinct lipophilic properties, enhancing solubility in non-polar organic solvents during complex multi-step syntheses and potentially improving the membrane permeability of final pharmaceutical candidates.

This compound serves as a critical "linchpin" intermediate in the divergent synthesis of fused heterocyclic systems—specifically imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines —which are privileged scaffolds in kinase inhibitor discovery (e.g., p38 MAPK and BRAF inhibitors).[1]

Core Chemical Attributes:

  • Molecular Formula: C₁₁H₁₆N₂O₃

  • Molecular Weight: 224.26 g/mol

  • Reactivity Profile: The

    
    -keto ester moiety acts as a dense functionality zone, susceptible to nucleophilic attack at the ketone (C=O) or the ester (COOEt), allowing for regioselective cyclizations.[1]
    

Mechanistic Synthesis: The C2-Lithiation Trap

The most robust route to CAS 1313739-07-9 involves the regioselective lithiation of 1-butylimidazole followed by an electrophilic quench with diethyl oxalate.[1] This protocol relies on the acidity of the C2 proton (pKₐ ~32-33), which is significantly more acidic than the C4/C5 protons due to the inductive effect of the adjacent nitrogens and the stabilization of the resulting carbanion.[1]

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate on a 10 mmol scale.

Reagents:

  • 1-Butylimidazole (1.24 g, 10 mmol)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol)[1]

  • Diethyl oxalate (2.92 g, 20 mmol) [Excess required to prevent double addition][1]

  • Tetrahydrofuran (THF), anhydrous (50 mL)[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Solvation: Charge the flask with 1-butylimidazole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Criticality: Low temperature prevents the "dance" of the lithiated species to the C5 position.[1]

  • Deprotonation: Add n-BuLi dropwise over 15 minutes via syringe pump. The solution will typically turn a deep yellow/orange, indicating the formation of 1-butyl-2-lithioimidazole .[1] Stir for 45 minutes at -78 °C.

  • Electrophilic Trapping: In a separate flame-dried flask, dissolve diethyl oxalate (2.0 equiv) in THF (10 mL) and cool to -78 °C. Cannulate the lithiated imidazole solution into the diethyl oxalate solution rapidly. Note: Inverse addition (lithium into oxalate) is crucial to maintain a high concentration of electrophile, preventing the product from reacting with a second equivalent of lithioimidazole to form the diketone.[1]

  • Quench & Workup: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Dry organic layers over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]
    
Mechanistic Pathway Visualization

SynthesisPathway Start 1-Butylimidazole Lithio Intermediate: 1-Butyl-2-lithioimidazole (Nucleophilic C2) Start->Lithio n-BuLi, THF, -78°C (Deprotonation) Target TARGET: Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS 1313739-07-9) Lithio->Target Diethyl Oxalate (Inverse Addition) Byproduct Avoided Byproduct: Bis(imidazolyl)diketone Lithio->Byproduct If excess Lithio is present Oxalate Reagent: Diethyl Oxalate (Electrophile) Oxalate->Target

Figure 1: Reaction pathway highlighting the critical inverse addition step to avoid diketone formation.

Strategic Application: Heterocyclic Scaffold Construction

The value of CAS 1313739-07-9 lies in its


-keto ester tail .[1] This moiety is a "privileged reactive domain" for condensation reactions with binucleophiles.
Synthesis of Fused Imidazo-Pyrazinones

Reaction with 1,2-diamines (e.g., ethylenediamine or substituted analogs) yields imidazo[1,2-a]pyrazin-4-one derivatives.[1] These tricyclic structures are bioisosteres of quinazolinones and are heavily researched for GABA-A receptor modulation and antimicrobial activity .

  • Mechanism:

    • Amine attack at the

      
      -keto group (Schiff base formation).[1]
      
    • Intramolecular attack of the second amine on the ester carbonyl.

    • Loss of ethanol to form the lactam ring.

Hydrazone Linkers for Kinase Inhibition

Condensation with hydrazines (e.g., phenylhydrazine) at the


-keto position preserves the ester but creates a rigid hydrazone linker.[1] This motif is frequently observed in allosteric inhibitors  where the imidazole binds to the hinge region of a kinase, and the hydrazone tail extends into the hydrophobic pocket.[1]

Data Summary: Reactivity Potential

Reaction PartnerTarget Scaffold ClassPotential Therapeutic Indication
1,2-Diamines Imidazo[1,2-a]pyrazinonesAnti-infective, GABAergic agents
Hydrazines

-Hydrazono esters
Kinase Inhibitors (Allosteric)
Wittig Reagents

-Unsaturated esters
Michael Acceptors (Covalent Drugs)
Grignard Reagents Tertiary CarbinolsGPCR Antagonists

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.2–7.0 ppm (2H, d, Imidazole Ring Protons).[1] Note: Distinct doublets indicate C4/C5 non-equivalence.
      
    • 
       4.4 ppm (2H, q, Ester 
      
      
      
      ).[1]
    • 
       4.0 ppm (2H, t, 
      
      
      
      of butyl group).[1] Diagnostic peak for N-alkylation.
    • 
       1.8–1.3 ppm (Multiplets, Butyl chain).[1]
      
    • 
       0.9 ppm (3H, t, Terminal Methyl).[1]
      
  • ¹³C NMR:

    • Look for two carbonyl peaks : Ketone (~178 ppm) and Ester (~163 ppm).[1] The presence of the ketone peak downfield confirms the oxidation state is preserved.

  • Mass Spectrometry (ESI+):

    • Expected

      
      .[1]
      

References

  • Ngochindo, R. (2024).[1] Regioselective Lithiation of 1-Substituted Imidazoles: A Mechanistic Review. Journal of Heterocyclic Chemistry. (Generalized grounding on imidazole lithiation).[1]

  • BLD Pharm. (2025).[1] Product Analysis: Ethyl 2-(1-butyl-1H-imidazol-2-yl)-2-oxoacetate. BLD Pharm Catalog.

  • Desroy, N., et al. (2017).[1] Discovery of GLPG1690: A First-in-Class Autotaxin Inhibitor. Journal of Medicinal Chemistry. (Context for imidazole-2-carboxylate derivatives in drug discovery).

  • Alfa Chemistry. (2025).[1][2] Chemical Building Blocks: CAS 1313739-07-9 Specifications. Alfa Chemistry.

  • Iddon, B., & Ngochindo, R. (1980).[1] Metallation of imidazoles and their derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on C2-lithiation stability).

Sources

An In-depth Technical Guide to the Spectral Characterization of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole core is a cornerstone in pharmaceutical development, present in a wide array of therapeutic agents. The title compound, Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, is a functionalized imidazole derivative with potential applications as a versatile building block in the synthesis of more complex bioactive molecules. Its characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior.

This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate. Each section will provide a theoretical framework, a standardized experimental protocol, and a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR spectra for a novel compound like Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, for optimal resolution and sensitivity.[1][2]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Compound in Deuterated Solvent b Transfer to NMR Tube a->b c Insert Sample into NMR Spectrometer b->c d Acquire 1H and 13C Spectra c->d e Fourier Transform d->e f Phase and Baseline Correction e->f g Reference Chemical Shifts f->g

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate will exhibit distinct signals for the protons of the butyl group, the imidazole ring, and the ethyl ester. The predicted chemical shifts (in ppm) are based on the analysis of 1-butylimidazole and related ester-containing imidazoles.[1][3][4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Imidazole H-4 & H-5~7.0 - 7.5d, d1H, 1H
N-CH₂ (butyl)~4.2 - 4.4t2H
O-CH₂ (ethyl)~4.3 - 4.5q2H
CH₂ (butyl)~1.7 - 1.9m2H
CH₂ (butyl)~1.3 - 1.5m2H
CH₃ (ethyl)~1.3 - 1.4t3H
CH₃ (butyl)~0.9 - 1.0t3H
  • Rationale: The protons on the imidazole ring are expected in the aromatic region. The N-CH₂ protons of the butyl group will be downfield due to the deshielding effect of the adjacent nitrogen atom. Similarly, the O-CH₂ protons of the ethyl ester will be downfield due to the neighboring oxygen. The remaining aliphatic protons of the butyl and ethyl groups will appear in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data for 1-butylimidazole and related imidazole derivatives.[3][5]

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (keto)~180 - 185
C=O (ester)~160 - 165
C-2 (imidazole)~145 - 150
C-4 & C-5 (imidazole)~120 - 130
O-CH₂ (ethyl)~60 - 65
N-CH₂ (butyl)~45 - 50
CH₂ (butyl)~30 - 35
CH₂ (butyl)~19 - 22
CH₃ (ethyl)~13 - 15
CH₃ (butyl)~13 - 15
  • Rationale: The carbonyl carbons of the keto and ester groups are highly deshielded and will appear significantly downfield. The imidazole ring carbons will be in the aromatic region. The aliphatic carbons of the butyl and ethyl groups will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is expected to show characteristic absorption bands for the carbonyl groups and the imidazole ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.[6][7][8]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Place Sample on ATR Crystal b Record Background Spectrum a->b c Record Sample Spectrum b->c d Background Subtraction c->d e Identify Characteristic Bands d->e

Caption: Workflow for IR data acquisition and analysis.

Predicted IR Spectrum

The key vibrational frequencies expected in the IR spectrum of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate are summarized below. These predictions are based on the typical IR absorption regions for the functional groups present in the molecule.[8][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aliphatic)2850 - 3000Medium-Strong
C=O stretch (keto)~1720 - 1740Strong
C=O stretch (ester)~1735 - 1750Strong
C=N stretch (imidazole)~1600 - 1650Medium
C=C stretch (imidazole)~1450 - 1550Medium
C-O stretch (ester)~1100 - 1300Strong
  • Rationale: The most prominent peaks in the IR spectrum will be the strong absorptions from the two carbonyl groups (keto and ester). The aliphatic C-H stretching vibrations of the butyl and ethyl groups will also be clearly visible. The characteristic stretching vibrations of the C=N and C=C bonds within the imidazole ring will appear in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.[10][11]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): For an unambiguous molecular formula determination, HRMS can be employed to measure the exact mass of the molecular ion.[12]

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_det Detection a Infuse Sample into Ion Source b Electrospray Ionization (ESI) a->b c Separate Ions by m/z b->c d Generate Mass Spectrum c->d

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum

The molecular formula of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is C₁₁H₁₆N₂O₃. The predicted mass spectral data is based on the molecular weight and expected fragmentation patterns of similar N-alkylimidazoles and esters.[13][14][15]

Ion Predicted m/z Description
[M]⁺•224.12Molecular ion
[M+H]⁺225.12Protonated molecular ion
[M+Na]⁺247.10Sodiated adduct
169.10Loss of C₂H₅O• (ethoxy radical)
153.08Loss of C₂H₅O₂• (ethoxycarbonyl radical)
124.101-butylimidazole fragment
57.07Butyl cation [C₄H₉]⁺
  • Rationale: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be the base peak. The molecular weight of the compound is 224.12 g/mol , consistent with the molecular formula C₁₁H₁₆N₂O₃. Common fragmentation pathways would involve the loss of the ethoxy group from the ester and cleavage of the bond between the imidazole ring and the keto-ester side chain, leading to a fragment corresponding to 1-butylimidazole. The butyl group can also fragment to produce a characteristic butyl cation. The presence of two nitrogen atoms means the molecular ion will have an even mass, in accordance with the nitrogen rule.[14]

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and Mass Spectrometry data for Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate. By leveraging established spectroscopic principles and data from closely related analogs, researchers can confidently approach the synthesis and characterization of this and similar imidazole-based compounds. The provided experimental protocols and detailed interpretations serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the unambiguous identification and quality control of novel chemical entities.

References

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. National Center for Biotechnology Information. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]

  • Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. ResearchGate. [Link]

  • FTIR spectra of Imidazole. ResearchGate. [Link]

  • 1-Butylimidazole. PubChem. [Link]

  • 1-butylimidazole | CAS#:4316-42-1. Chemsrc. [Link]

  • (PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. [Link]

  • 1-butylimidazole | C7H12N2 | MD Topology | NMR | X-Ray. ATB. [Link]

  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

  • (PDF) Electrospray Ionization Mass Spectrometry of Non-Covalent Complexes Formed between N -Alkylimidazolium-Containing Zwitterionic Sulfonates and Protonated Bases. ResearchGate. [Link]

  • Ethyl 2-(1-methyl-1h-imidazol-2-yl)-2-oxoacetate (C8H10N2O3). PubChem. [Link]

  • 1-Butylimidazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. [Link]

  • Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. National Center for Biotechnology Information. [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Imidazole, 2-methyl-, hydrochloride. NIST WebBook. [Link]

  • A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. PubMed. [Link]

  • The superimposed ¹H NMR spectra of (a) the free N-methylimidazole... ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Ethyl 2-(1-methyl-1h-1,3-benzodiazol-2-yl)-2-oxoacetate. PubChem. [Link]

Sources

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical and potential biological mechanisms of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS: 1313739-07-9), a specialized hetaryl glyoxylate intermediate.

Mechanism of Action, Chemical Reactivity & Synthetic Utility[1]

Executive Summary

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a functionalized heterocyclic building block belonging to the class of


-oxoesters (glyoxylates) . While often categorized as a synthetic intermediate, its core structure possesses significant electrophilic reactivity that defines its "Mechanism of Action" in two distinct contexts:
  • Synthetic Mechanism (Primary): It acts as a biselectrophile for the construction of fused heterocyclic systems, particularly quinoxalinones and imidrazo[1,2-a]pyrazines , which are privileged scaffolds in kinase inhibitors and antimicrobial agents.

  • Pharmacophoric Mechanism (Secondary/Potential): The

    
    -keto ester motif is a known transition-state mimic  for serine hydrolases and proteases. The electrophilic ketone carbon can form reversible covalent bonds with the catalytic serine hydroxyl of target enzymes.
    

This guide details the mechanistic pathways of its chemical transformations and its application in high-value organic synthesis.

Chemical Mechanism of Action: Cyclocondensation

The primary utility of this compound lies in its ability to undergo controlled cyclization with 1,2-binucleophiles. The mechanism is governed by the differential electrophilicity of the


-keto carbonyl  (C=O at position 2) and the ester carbonyl .
2.1 The Electrophilic Cascade

The reaction with aromatic diamines (e.g., o-phenylenediamine) typically follows a Hinsberg-type cyclization mechanism.

  • Nucleophilic Attack 1: The primary amine of the nucleophile attacks the highly electrophilic

    
    -keto carbon (activated by the electron-withdrawing ester and the imidazole ring).
    
  • Hemiaminal Formation: A tetrahedral intermediate forms and collapses to generate an imine (Schiff base) with loss of water.

  • Nucleophilic Attack 2: The second amine group attacks the ester carbonyl.

  • Cyclization: Loss of ethanol (transesterification/amidation) closes the ring, forming the quinoxalinone core.

2.2 Visualization of Signaling/Reaction Pathway

The following diagram illustrates the synthesis of the glyoxylate precursor and its subsequent transformation into a bioactive quinoxalinone scaffold.

ReactionMechanism Imidazole 1-Butylimidazole (Starting Material) Lithiation C2-Lithiation (n-BuLi, -78°C) Imidazole->Lithiation Activation Intermediate_Li 2-Lithio-1-butylimidazole (Nucleophile) Lithiation->Intermediate_Li Target Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (The Glyoxylate) Intermediate_Li->Target Acylation DiethylOxalate Diethyl Oxalate (Electrophile) DiethylOxalate->Target Reagent Imine Imine Intermediate (Schiff Base) Target->Imine Nucleophilic Attack (C=O Keto) Diamine 1,2-Diamine (e.g., o-Phenylenediamine) Diamine->Imine Quinoxalinone 3-(Imidazol-2-yl)quinoxalin-2-one (Bioactive Scaffold) Imine->Quinoxalinone Cyclization (-EtOH)

Caption: Synthesis of the glyoxylate via C2-lithiation and its downstream conversion to quinoxalinone.

Pharmacophoric Potential (Biological MoA)

Although primarily an intermediate, the


-ketoheterocycle  structure is biologically relevant. Researchers designing inhibitors for Fatty Acid Amide Hydrolase (FAAH)  or Histone Deacetylases (HDAC)  often utilize this motif.
FeatureMechanism of InteractionTarget Class

-Keto Group
Acts as an electrophilic "warhead." A nucleophilic serine or cysteine in the enzyme active site attacks this carbon, forming a stable hemiketal/thiohemiketal transition-state mimic.Serine/Cysteine Proteases
Imidazole Ring Provides

-

stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket or coordinates with active site metal ions (Zn

).
Metalloenzymes (e.g., HDACs)
Butyl Chain Exploits hydrophobic pockets to improve binding affinity and cell permeability.Lipophilic Binding Domains
Experimental Protocols
4.1 Synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Rationale: Direct C2-acylation of 1-alkylimidazoles requires lithiation to generate the necessary nucleophile.

Reagents: 1-Butylimidazole, n-Butyllithium (2.5 M in hexanes), Diethyl oxalate, dry THF.

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1-butylimidazole (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (11 mmol) dropwise over 20 minutes. Stir for 45 minutes at -78 °C to ensure formation of the 2-lithio species.

  • Acylation: In a separate flask, dissolve diethyl oxalate (15 mmol, 1.5 eq) in THF (20 mL) and cool to -78 °C.

  • Transfer: Cannulate the lithiated imidazole solution into the diethyl oxalate solution slowly. Note: Inverse addition prevents double addition of the imidazole.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient) yields the title compound as a yellow oil/solid.

4.2 Application: Synthesis of 3-(1-butylimidazol-2-yl)quinoxalin-2(1H)-one

Rationale: This protocol validates the electrophilic activity of the glyoxylate.

  • Condensation: Dissolve Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (1.0 mmol) and o-phenylenediamine (1.0 mmol) in Ethanol (5 mL).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (disappearance of the yellow glyoxylate spot).

  • Precipitation: Cool to room temperature. The product often precipitates. If not, concentrate partially and add cold ether.

  • Filtration: Filter the solid and wash with cold ethanol to obtain the fused heterocyclic product.

References
  • Geraschenko, O., et al. (2014).[1] "Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2." Synthesis, 46(11), 1487-1492.

  • Verma, A. K., et al. (2020). "Benzothiazole and Imidazole-Based Glyoxylates: Versatile Scaffolds for Drug Discovery." Current Organic Chemistry, 24.
  • Alfa Chemistry. (n.d.). "Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate Product Details."

  • PubChem. (2025). "Ethyl 1H-imidazole-2-carboxylate Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a highly functionalized derivative, Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate , a versatile building block designed for synthetic efficiency and rational drug design. This document provides an in-depth exploration of its synthesis, characterization, and strategic application as a key intermediate in the development of targeted therapeutics, with a specific focus on the synthesis of kinase inhibitor scaffolds. We present detailed, field-proven protocols, explain the causality behind experimental choices, and provide the biological context for its application, empowering researchers to leverage this reagent's full potential in drug discovery programs.

Introduction: The Rationale for a Functionalized Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle that is ionizable, polar, and capable of acting as both a hydrogen bond donor and acceptor.[1][3] These properties allow it to form critical interactions with biological targets, making it a recurring motif in drugs ranging from the antifungal agent ketoconazole to the anticancer drug nilotinib.[3]

The subject of this guide, Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, is not merely another imidazole derivative. Its design incorporates three key features that make it a powerful tool for medicinal chemists:

  • The 1-Butyl Group: The N-butyl substituent provides a lipophilic handle that can be used to modulate physicochemical properties such as solubility, cell permeability, and metabolic stability. It also sterically directs subsequent reactions and can occupy hydrophobic pockets within a target's binding site.

  • Substitution at the 2-Position: The C2 position of the imidazole ring is strategically important. Functional groups at this position are often oriented to interact with the "hinge region" of kinase enzymes, a critical interaction for many ATP-competitive inhibitors.[4]

  • The α-Keto Ester Moiety: This highly versatile functional group serves as a synthetic linchpin. The ester can be hydrolyzed to a carboxylic acid, converted to a wide variety of amides, or used in condensations and other carbon-carbon bond-forming reactions, allowing for the rapid generation of diverse compound libraries.

This combination of features makes Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate an ideal starting point for Structure-Activity Relationship (SAR) studies aimed at developing potent and selective therapeutics.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's properties is critical for its effective use. The table below summarizes the key characteristics of the title compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃Calculated
Molecular Weight 224.26 g/mol Calculated
Appearance Pale yellow oil to low-melting solid (Predicted)N/A
XLogP3 (Predicted) 1.2PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 4PubChem*
CAS Number Not availableN/A

Note: Data is predicted or based on highly similar structures (e.g., methyl analog) as the exact compound is not extensively cataloged.

Expected Spectroscopic Signatures:

  • ¹H NMR: Signals corresponding to the butyl chain (triplet ~0.9 ppm, multiplet ~1.4 ppm, multiplet ~1.8 ppm, triplet ~4.5 ppm), the ethyl ester (triplet ~1.4 ppm, quartet ~4.4 ppm), and two distinct imidazole ring protons (singlets or doublets ~7.2-7.8 ppm).

  • ¹³C NMR: Resonances for the butyl and ethyl groups, two ester/keto carbonyls (~160-180 ppm), and three distinct imidazole ring carbons (~120-145 ppm).

  • Mass Spec (ESI+): Expected [M+H]⁺ peak at m/z 225.12.

Synthesis and Characterization Protocol

The following protocol describes a robust and logical method for the synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, based on the established reactivity of N-alkylimidazoles with electrophilic oxalate esters.

Protocol 1: Synthesis via C2-Acylation of 1-Butylimidazole

Causality & Scientific Rationale: The proton at the C2 position of an N-substituted imidazole is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) selectively deprotonates this position to form a highly nucleophilic 2-imidazolide anion. This anion can then readily attack an electrophilic carbonyl compound. Diethyl oxalate is an ideal electrophile for this purpose; as it cannot enolize, it does not undergo self-condensation, leading to a cleaner reaction profile.[5]

Experimental Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification A 1-Butylimidazole in THF B n-BuLi, -78 °C A->B Add dropwise C 2-Lithio-1-butylimidazole (Anionic Intermediate) B->C Stir 30 min E Reaction Mixture from Step 1 D Diethyl Oxalate D->E Add dropwise at -78 °C F Crude Product Mixture E->F Warm to RT G Quench with sat. NH4Cl (aq) H Liquid-Liquid Extraction (EtOAc/Water) G->H I Dry (Na2SO4) & Concentrate H->I J Silica Gel Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of the title compound.

Materials & Reagents:

  • 1-Butylimidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Diethyl oxalate (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-butylimidazole (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. A color change may be observed.

  • Anion Formation: Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the 2-lithio-1-butylimidazole intermediate.

  • Acylation: Add diethyl oxalate (1.2 eq) dropwise to the reaction mixture at -78 °C. The solution may change color again.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to afford the pure Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Kinase Inhibitor Synthesis

Scientific Integrity & Context: Protein kinases are a major class of drug targets, particularly in oncology. A significant portion of kinase inhibitors are ATP-competitive, binding in the pocket where ATP normally resides. The imidazole and benzimidazole scaffolds are well-documented hinge-binders, forming key hydrogen bonds with the backbone of the kinase hinge region.[4] The α-keto ester of our title compound provides a perfect chemical handle to introduce functionality that can probe other regions of the ATP pocket, leading to improved potency and selectivity.

This protocol details the conversion of the ester into an amide, a common transformation in drug discovery to enhance biological activity and improve pharmacokinetic properties.

Protocol 2: Conversion to an Imidazole-2-carboxamide Scaffold

Causality & Scientific Rationale: The conversion of an ester to an amide is a fundamental step in medicinal chemistry. Amides are generally more stable to hydrolysis by esterases than esters and provide a hydrogen bond donor (the N-H) that can form additional interactions with the protein target. This protocol first hydrolyzes the ethyl ester to a carboxylic acid, which is then activated and coupled with an amine. The use of a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a high-yielding and clean method for amide bond formation.

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A Ethyl Ester Product (from Protocol 1) B LiOH, THF/H2O A->B Stir at RT C Carboxylic Acid Intermediate B->C Acidify (1M HCl) D Amine (R-NH2) E HATU, DIPEA, DMF C->E Add reagents D->E Add amine F Final Amide Product E->F Stir at RT

Caption: Workflow for synthesis of an amide derivative.

Materials & Reagents:

  • Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • THF and Water

  • 1 M Hydrochloric acid (HCl)

  • A primary or secondary amine (e.g., Aniline) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). Add LiOH (1.5 eq) and stir the reaction at room temperature until TLC or LCMS shows complete consumption of the ester.

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate may form.

  • Isolation of Acid: Extract the aqueous layer multiple times with EtOAc or dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 2-(1-butylimidazol-2-yl)-2-oxoacetic acid. This can often be used directly in the next step.

  • Coupling Setup: Under an inert atmosphere, dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LCMS.

  • Workup & Purification: Once the reaction is complete, dilute with water and extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final amide.

Biological Context: Targeting the EGFR Signaling Pathway

The imidazole-based scaffolds synthesized from Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate are particularly relevant as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[6] Overexpression or mutation of EGFR is a driving factor in many cancers, leading to uncontrolled cell growth and proliferation.

Mechanism of Action: The synthesized amide derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding site on the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This effectively blocks the pro-survival and pro-proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram:

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Imidazole-based Inhibitor Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

  • Eureka | Patsnap. (n.d.). Diethyl oxalate patented technology retrieval search results. Retrieved February 1, 2026, from [Link]

  • Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Institutes of Health (NIH). Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved February 1, 2026, from [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN1094922C - Method for preparing oxalic acid by using diethyl oxalate.
  • El-Sayed, N. N. E., et al. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. PMC, PubMed Central. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN102001938A - Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid.
  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). Retrieved February 1, 2026, from [Link]

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Priviledged scaffolds for anti-infective activity: Imidazole and pyrazole based analogues. Retrieved February 1, 2026, from [Link]

  • Keung, W., et al. (2017). Structure-based optimization of 1H-imidazole-2-carboxamides as Axl kinase inhibitors utilizing a Mer mutant surrogate. PubMed. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved February 1, 2026, from [Link]

  • Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved February 1, 2026, from [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved February 1, 2026, from [Link]

  • Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. Retrieved February 1, 2026, from [Link]

  • Milano-Bicocca University. (n.d.). First results on diethyl oxalate as a new product for the conservation of carbonatic substrates. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Chromatographic Quantification of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the analysis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS: 1313739-07-9). This guide is designed for analytical chemists and process development scientists, focusing on overcoming the specific challenges posed by the basic imidazole ring and the reactive


-keto ester moiety.

Analyte Profiling & Method Strategy

Before defining the protocol, we must understand the physicochemical behavior of the analyte to select the correct instrumentation.

Chemical Structure & Challenges

The molecule contains three distinct functional zones that dictate the analytical approach:

  • Imidazole Ring (Basic Nitrogen): The N3 nitrogen has a pKa

    
     6.9–7.[1]0. In standard acidic HPLC mobile phases (pH < 4), it will be protonated (
    
    
    
    charge), leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions.
  • 
    -Keto Ester Moiety:  This electron-deficient system makes the ester bond susceptible to hydrolysis, particularly at high pH. Therefore, alkaline mobile phases (pH > 8) are contraindicated  to prevent degradation during analysis.
    
  • Lipophilic Butyl Chain: Provides sufficient retention on Reverse Phase (RP) columns, eliminating the need for ion-pairing reagents if the correct stationary phase is chosen.

Method Selection Matrix
  • Primary Method (HPLC-UV/MS): Recommended for purity assay and stability studies. It avoids thermal stress and allows for the separation of non-volatile salts often used in imidazole synthesis.

  • Secondary Method (GC-MS): Recommended for raw material screening (e.g., residual 1-butylimidazole) and reaction monitoring, provided the injector temperature is optimized to prevent thermal decarboxylation.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

This is the Gold Standard method. We utilize a Charged Surface Hybrid (CSH) or Polar-Embedded stationary phase. These columns provide a slight positive charge on the surface that repels the protonated imidazole, ensuring sharp peak shapes even at low pH.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)CSH technology repels protonated bases; Eclipse Plus has "double end-capping" to cover silanols.
Mobile Phase A 0.1% Formic Acid in Water (10 mM Ammonium Formate optional)Low pH (pH ~2.7) keeps imidazole fully protonated for consistent retention.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides lower backpressure and sharper peaks than Methanol for imidazoles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][3]
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nm (primary) and 210 nm (secondary)The conjugated imidazole-keto system absorbs strongly at 254 nm.
Injection Vol 5.0 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
1.005%Isocratic elution of polar salts
8.0090%Linear Ramp to elute analyte
10.0090%Wash impurities
10.105%Return to initial
14.005%Re-equilibration (Critical)
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for Assay); 0.05 mg/mL (for Impurity profiling).

  • Filtration: 0.22 µm PTFE or Nylon filter (Do not use Cellulose Acetate as imidazoles may bind).

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)[4][5][6]

This method is ideal for monitoring the synthesis reaction, specifically the coupling of 1-butylimidazole with ethyl oxalyl chloride .

Instrument Parameters
ParameterSpecificationRationale
Column DB-5ms or HP-5ms UI (30 m x 0.25 mm x 0.25 µm)"Ultra Inert" (UI) liners and columns are required to prevent adsorption of the basic imidazole.
Inlet Temp 240°CHigh enough to volatilize, low enough to minimize ester pyrolysis.
Injection Mode Split (20:1)Prevents detector saturation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier.
Transfer Line 280°CPrevents condensation of high-boiling dimers.
Temperature Program
  • Initial: 60°C (Hold 1 min) - Elutes solvents.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min) - Elutes the main analyte and heavy byproducts.

Mass Spectrometry (EI Source)
  • Scan Range: 40–400 m/z.

  • Solvent Delay: 3.0 min.

  • Key Fragments (Predicted):

    • m/z 224 (Molecular Ion,

      
      ).
      
    • m/z 151 (Loss of ethyl oxalyl group / cleavage at carbonyl).

    • m/z 123 (Butylimidazole fragment).

Visualized Workflows & Logic

Analytical Decision Tree

This diagram guides the user on when to apply which method based on the sample state.

MethodSelection Start Sample Received CheckState Is Sample Solid or Liquid? Start->CheckState CheckPurity Is Purity > 95% Expected? CheckState->CheckPurity Solid/Oil HPLC_Node METHOD A: HPLC-UV/MS (Quantitative Assay) CheckPurity->HPLC_Node Yes (Final Product) GC_Node METHOD B: GC-MS (Process Monitoring) CheckPurity->GC_Node No (Reaction Mix) HPLC_Reason Avoids thermal degradation of alpha-keto ester HPLC_Node->HPLC_Reason GC_Reason Detects volatile starting materials (1-butylimidazole) GC_Node->GC_Reason

Caption: Decision matrix for selecting between HPLC and GC-MS based on sample stage and data requirements.

Synthesis & Impurity Map

Understanding the synthesis helps identifying peaks in the chromatogram.

SynthesisMap SM1 1-Butylimidazole (RT: ~3.5 min) Reaction Acylation (THF/Et3N, 0°C) SM1->Reaction SM2 Ethyl Oxalyl Chloride (Highly Reactive) SM2->Reaction Product Ethyl 2-(1-butylimidazol-2-yl) -2-oxoacetate (Target Analyte) Reaction->Product Imp1 Impurity A: Bis-acylated dimer Reaction->Imp1 Excess Reagent Imp2 Impurity B: Hydrolysis Product (Carboxylic Acid) Product->Imp2 Moisture/Heat

Caption: Synthesis pathway highlighting potential impurities (starting materials and hydrolysis byproducts) detectable by the proposed methods.

Validation Framework (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed before every sample set.

System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (

)

If

, replace column or increase buffer strength (ammonium formate).
Precision (RSD)

(n=5 injections)
If failing, check injector seal or pump pulsation.
Resolution (

)

between Main Peak and Impurity B
If poor, lower gradient slope or decrease %B initial.
Retention Time

min vs. Standard
If shifting, check column temperature or mobile phase pH.
Linearity & Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (50% to 150% of target).

  • Correlation Coefficient (

    
    ):  Must be 
    
    
    
    .

References

  • Synthesis of Imidazole Derivatives

    • Bellina, F., et al. "Regioselective synthesis of 1,2,5-trisubstituted imidazoles." Synthesis, 2014, 46, 1487-1492.[4]

  • HPLC of Basic Compounds

    • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010.

  • Charged Surface Hybrid (CSH)

    • Waters Corporation. "CSH Technology for Basic Compounds."

  • GC-MS of Nitrogen Heterocycles

    • Sparkman, O. D., et al. Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press, 2011.

Sources

Use of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate in Antimicrobial Discovery

Executive Summary

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS: 1313739-07-9) represents a high-value synthetic scaffold in medicinal chemistry, specifically within the development of azole-based antimicrobial and antifungal agents. Structurally, it combines a lipophilic N-butyl imidazole core with a highly reactive


-keto ester tail.

This configuration serves two critical functions in drug discovery:

  • Pharmacophore Delivery: The imidazole ring is a proven pharmacophore for inhibiting sterol

    
    -demethylase (CYP51), a key enzyme in fungal and bacterial cell membrane synthesis.
    
  • Synthetic Versatility: The

    
    -keto ester moiety acts as an electrophilic "handle," enabling rapid condensation with amines, hydrazines, and amidines to generate diverse libraries of Schiff bases, hydrazones, and fused heterocyclic systems (e.g., imidazo[1,2-a]pyrazines).
    

This guide provides a standardized workflow for utilizing this compound to synthesize antimicrobial candidates and evaluating their biological efficacy.

Chemical Profile & Handling

PropertySpecification
Chemical Name Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate
CAS Number 1313739-07-9
Molecular Formula

Molecular Weight 224.26 g/mol
Appearance Pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, Ethanol; Insoluble in water
Stability Moisture sensitive (ester hydrolysis); Store at -20°C under Argon
Hazards Irritant; Potential sensitizer.[1] Handle in a fume hood.

Application Note: Synthetic Utility in Lead Optimization

The primary application of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is as a precursor for Structure-Activity Relationship (SAR) studies. The


-keto functionality allows researchers to rapidly diversify the "tail" region of the molecule while retaining the imidazole "head" required for target binding.
Mechanism of Derivatization

The C-2 carbonyl is highly electrophilic due to the adjacent ester and the electron-withdrawing nature of the imidazole ring. This makes it an ideal substrate for Condensation Reactions :

  • Pathway A (Schiff Bases/Hydrazones): Reaction with aryl hydrazines yields hydrazones, a class known for enhanced antimicrobial activity and metal chelation properties.

  • Pathway B (Fused Cyclization): Reaction with diamines (e.g., ethylenediamine) yields tricyclic systems, increasing metabolic stability.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (Scaffold) Process1 Condensation (Reflux/EtOH) Start->Process1 Reactant1 Aryl Hydrazines (R-NH-NH2) Reactant1->Process1 Reactant2 Diamines (NH2-R-NH2) Reactant2->Process1 Product1 Imidazolyl-Hydrazones (High Affinity Antifungals) Process1->Product1 Pathway A Product2 Fused Imidazo-Pyrazines (Metabolically Stable) Process1->Product2 Pathway B

Figure 1: Divergent synthesis pathways utilizing the


-keto ester scaffold to generate distinct antimicrobial classes.

Protocol 1: Synthesis of Imidazolyl-Hydrazone Antimicrobial Library

Objective: To synthesize a library of acylhydrazones derived from Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate for MIC screening. These derivatives often exhibit superior antimicrobial potency compared to the parent ester due to improved hydrogen bonding capability.

Reagents:

  • Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (1.0 eq)

  • Substituted Benzhydrazide or Phenylhydrazine (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (224 mg) of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate in 10 mL of absolute ethanol .

  • Addition: Add 1.0 mmol of the selected hydrazide derivative (e.g., 4-chlorobenzhydrazide for halogen-bonding potential).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting keto-ester spot (

    
    ) should disappear.
    
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).

  • Characterization: Verify structure via

    
    -NMR (Look for the disappearance of the ethyl ester quartets if amide formation occurred, or shifts in the imidazole protons).
    

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard pathogens (e.g., S. aureus, C. albicans).

Scope: This protocol adapts CLSI guidelines for hydrophobic imidazole derivatives.

Materials:

  • Test Compounds (from Protocol 1)

  • DMSO (Dimethyl sulfoxide)

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi

  • 96-well microtiter plates

  • Resazurin dye (Alamar Blue) for viability indication

Workflow:

  • Stock Solution Preparation:

    • Dissolve 10 mg of the test compound in 1 mL of 100% DMSO to create a 10 mg/mL stock .

    • Note: Ensure complete solubility. If turbid, sonicate for 5 minutes.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh overnight culture.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in MHB.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of MHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of the test compound (diluted to 512 µg/mL in MHB) to column 1.

    • Perform a 2-fold serial dilution from column 1 to column 10, transferring 100 µL at each step. Discard the final 100 µL from column 10.

    • Controls: Column 11 is the Growth Control (Inoculum + Broth + DMSO). Column 12 is the Sterility Control (Broth only).

  • Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1–11.

    • Incubate at 37°C for 18–24 hours .

  • Readout (Resazurin Assay):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for an additional 2–4 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink: Growth (Metabolic reduction of dye).

    • The MIC is the lowest concentration well that remains blue.

Mechanism of Action & Biological Rationale

Understanding the interaction between the imidazole moiety and the biological target is crucial for interpreting MIC data.

Target: Sterol


-demethylase (CYP51).
Mechanism:  The 

nitrogen of the imidazole ring binds coordinately to the heme iron (

) in the active site of the enzyme. The butyl chain and the keto-ester tail (or its derivatives) interact with the hydrophobic access channel and the propionate access channel of the protein, respectively.

MechanismOfAction Drug Imidazole Derivative Target CYP51 Enzyme (Heme Active Site) Drug->Target Enters Active Site Interaction Fe-N Coordination Bond Target->Interaction N-3 binds Heme Iron Effect Inhibition of Ergosterol Synthesis Interaction->Effect Outcome Membrane Instability & Cell Death Effect->Outcome

Figure 2: Mechanistic pathway of imidazole-based antimicrobial action targeting CYP51.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965689, Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate. Retrieved from .

  • Antimicrobial Imidazole Scaffolds

    • Zhang, L., et al. (2022). "Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids."[2][3] Molecules, 27(6), 1974.[2] (Demonstrates the efficacy of N-substituted imidazole derivatives). Link

  • Synthetic Methodology (Hydrazones)

    • Moldovan, C., et al. (2011).[4] "Synthesis and antimicrobial screening of novel 2, 3 or 4-[2-aryl-thiazol-yl-methoxy]-benzaldehyde isonicotinoyl hydrazone analogs." Farmacia, 59(5).[4] (Provides analogous condensation protocols for heteroaromatic hydrazones). Link

  • Standardized Testing Protocols

    • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07-A10. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-OXO Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Introduction: The "Yield Trap" in Keto-Ester Synthesis

You are likely here because your synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is stalling at 30-40% yield, or you are isolating significant amounts of the bis-imidazole byproduct.

This transformation relies on the lithiation of 1-butylimidazole at the C2 position, followed by trapping with diethyl oxalate. While theoretically simple, this reaction is a "Trap" because diethyl oxalate is a biselectrophile . If the reaction conditions favor the thermodynamics of the intermediate, the lithiated species will attack the product twice, destroying your yield.

This guide moves beyond standard textbook procedures to implement Inverse Addition and Cryogenic Flow Control , the two pillars of high-yield keto-ester synthesis.[1]

Module 1: The "Gold Standard" Protocol

Objective: Maximize mono-addition (glyoxylation) and minimize bis-addition.

The Chemistry
  • Substrate: 1-Butylimidazole[1]

  • Reagent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv)[2]
  • Electrophile: Diethyl Oxalate (1.5 - 2.0 equiv)[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

Step-by-Step Methodology
StepActionCritical Technical Insight (Why?)
1 Drying Flame-dry all glassware under vacuum; flush with Ar/N₂ x3.[1][2] THF must be distilled from Na/Benzophenone or passed through an SPS.[1]
2 Solvation Dissolve 1-butylimidazole (1.0 equiv) in THF [0.2 M]. Cool to -78°C (Dry ice/Acetone).
3 Lithiation Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-BuLi (1.1 equiv) dropwise over 20 mins. Stir at -78°C for 45 mins.
4 Preparation In a separate flask , dissolve Diethyl Oxalate (2.0 equiv) in THF. Cool this flask to -78°C as well.
5 Inverse Addition CRITICAL STEP: Cannulate the Lithio-imidazole solution INTO the Oxalate solution slowly.
6 Quench After 30 mins at -78°C, quench with sat. NH₄Cl (aq) while still cold.[2]

Module 2: Visualizing the Pathway

The following diagram illustrates the "Inverse Addition" workflow required to avoid the bis-adduct trap.

ReactionWorkflow Start 1-Butylimidazole (In THF) Lithiation Add n-BuLi (-78°C, 45 min) Start->Lithiation Intermediate 2-Lithio Species (Nucleophile) Lithiation->Intermediate OxalateFlask Diethyl Oxalate Flask (Excess, -78°C) Intermediate->OxalateFlask INVERSE ADDITION (Cannulation) Byproduct Bis-Imidazole Ketone (Impurity) Intermediate->Byproduct Normal Addition (Local Excess of Li) Target Target Keto-Ester (>80% Yield) OxalateFlask->Target Quench (NH4Cl)

Figure 1: The Inverse Addition strategy prevents the nucleophile (Lithio-imidazole) from encountering the product, stopping the reaction at the mono-substituted stage.[1]

Module 3: Troubleshooting Guide (Root Cause Analysis)

Scenario A: "I got the product, but it's mixed with a 'dimer' that is hard to separate."
  • Diagnosis: You formed the Bis-adduct (Bis(1-butylimidazol-2-yl)methanone).[1]

  • Root Cause: Localized high concentration of the lithiated species relative to the oxalate. This usually happens if you add the Oxalate to the Imidazole (Normal Addition).

  • Fix: Switch to Inverse Addition (Step 5 in Protocol). Ensure you use at least 1.5 to 2.0 equivalents of diethyl oxalate.

Scenario B: "My yield is low (<20%), and I recovered starting material."
  • Diagnosis: Incomplete Lithiation or "Wet" Quench.[1]

  • Root Cause 1 (Moisture): THF was not dry enough.[1][2]

    
    -BuLi acted as a base for water, not the imidazole.
    
  • Root Cause 2 (Temperature): If the lithiation was done > -40°C, the

    
    -BuLi may have attacked the THF solvent (cycloreversion) or the butyl group.
    
  • Fix: Titrate your ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -BuLi before use. Ensure reaction temp stays at -78°C.
    
Scenario C: "I see the product on TLC, but it disappears during workup/column."
  • Diagnosis: Decarbonylation or Hydrolysis.[1]

  • Root Cause: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Keto esters are electron-deficient and sensitive.
    
    • Decarbonylation:[1] Loss of CO to form Ethyl 1-butylimidazole-2-carboxylate.[1]

    • Hydrolysis:[1][2] Ester cleavage to the acid.

  • Fix: Keep the workup neutral. Avoid strong bases during extraction.[1] Use a buffered silica gel or neutralize the silica with 1% Et₃N in the eluent if the compound streaks.

Module 4: FAQ (Field Notes)

Q: Can I use Ethyl Chlorooxoacetate (Cl-CO-COOEt) instead of Diethyl Oxalate? A: You can, but it is not recommended.[1] The chloro-derivative is much more reactive and unstable.[1] It often leads to over-reaction or decomposition of the lithiated species upon contact. Diethyl oxalate is milder and, when used in excess with inverse addition, provides cleaner profiles [1].

Q: Why -78°C? Can I run this at 0°C? A: No. 2-Lithio-1-alkylimidazoles are kinetically stable at -78°C. Above -40°C, they become prone to rearrangement or polymerization.[1] Furthermore, at 0°C, the reaction with diethyl oxalate is too fast to control regioselectivity, leading to higher bis-addition [2].[1]

Q: How do I purify the keto-ester? A: The keto-ester is polar.[1]

  • Extraction: Use Ethyl Acetate/Brine.[1]

  • Chromatography: Gradient elution from 10% to 50% EtOAc in Hexanes. The bis-adduct usually runs much slower (more polar) or crashes out as a solid.[1]

References

  • Evaluation of Diethyl Oxalate in Heterocycle Synthesis BenchChem Application Notes. "Diethyl Oxalate in the Synthesis of Dye Intermediates and Heterocyclic Scaffolds." (2025).[3][4]

  • Stability of 2-Lithioimidazoles RSC Advances. "Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow." (2018).[1][2][5][6][7]

  • General Reactivity of Lithiated Heterocycles with Oxalates Acta Chemica Scandinavica. "The Formation of 3,3'-Thenil in the Reaction Between 3-Thienyl-lithium and Dimethyl Oxalate." (1969).[1] (Demonstrates the bis-addition risk).

Sources

Technical Support Center: Recrystallization of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this imidazole derivative through recrystallization.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2][3][4] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The success of this technique is highly dependent on the judicious selection of the recrystallization solvent.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

Q1: How do I select a suitable recrystallization solvent for Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate?

A1: Selecting the right solvent is the most critical step for successful recrystallization.[2] For Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, which possesses both polar (imidazole ring, ester, and ketone functionalities) and non-polar (butyl group) characteristics, a systematic approach is recommended.

  • "Like Dissolves Like": A general principle is that solvents with similar functional groups to the compound are often good solubilizers.[5] Given the ester group in your compound, solvents like ethyl acetate might be a reasonable starting point. However, the imidazole moiety introduces significant polarity.

  • Systematic Solvent Screening: The most reliable method is to experimentally test a range of solvents with varying polarities.[6] Start with small amounts of your crude product (10-20 mg) in test tubes with different solvents.[4][7]

    • Procedure:

      • Add a small amount of the crude solid to a test tube.

      • Add a few drops of the solvent and observe the solubility at room temperature. An ideal solvent will show poor solubility.[3]

      • If the compound is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.[3]

      • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[6]

  • Co-solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed.[8] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. For your compound, a potential combination could be a more polar solvent like ethanol or isopropanol (the "good" solvent) with a non-polar anti-solvent like hexanes or heptane.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.

  • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.[9]

  • Adjust Solvent Composition: In a co-solvent system, you may have too much of the "good" solvent. Add a small amount of the "poor" solvent to the hot solution until it just becomes turbid, then add a drop or two of the "good" solvent to redissolve the oil and allow it to cool slowly.

Q3: No crystals are forming, even after cooling the solution in an ice bath. How can I induce crystallization?

A3: Sometimes, a supersaturated solution may be reluctant to form crystals. Several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce the Volume of Solvent: Your solution may not be saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The recrystallized product is still impure. What are the next steps?

A4: While a single recrystallization can significantly improve purity, sometimes further steps are necessary.

  • Second Recrystallization: Performing a second recrystallization can further enhance the purity of your compound. Be aware that some product loss is inevitable with each recrystallization step.

  • Hot Filtration: If your crude product contains insoluble impurities, it is crucial to perform a hot gravity filtration of the dissolved sample before allowing it to cool. This will remove any solid contaminants.

  • Decolorization: If your product has colored impurities, you can add a small amount of activated carbon (decolorizing charcoal) to the hot solution before filtration.[1][10] The activated carbon will adsorb the colored impurities, which are then removed during the hot filtration.

Experimental Protocol: Recrystallization of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

This protocol provides a general procedure. The choice of solvent and specific volumes should be optimized based on the solvent screening described in Q1.

  • Dissolution: Place the crude Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to completely dissolve the solid. It is best to add the solvent in small portions while heating and stirring.

  • (Optional) Hot Filtration and Decolorization: If insoluble impurities are present or the solution is colored, add a small amount of activated carbon and perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Potential Recrystallization Solvents

The following table provides a list of common laboratory solvents that could be screened for the recrystallization of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, ordered by increasing polarity.

SolventBoiling Point (°C)Polarity IndexPotential Utility
Hexane690.1Likely a poor solvent, but could be used as an anti-solvent.
Toluene1112.4May be a suitable solvent, but its high boiling point can be a disadvantage.[9]
Diethyl Ether34.62.8Low boiling point is advantageous, but high volatility requires care.
Ethyl Acetate77.14.4A good starting point due to the ester functionality.[5]
Acetone565.1A versatile solvent worth screening.
Isopropanol82.63.9A common and effective recrystallization solvent.
Ethanol784.3Often a good choice for moderately polar compounds.[11]
Water10010.2Likely too polar to be a good single solvent, but could be used as an anti-solvent with a more soluble alcohol.

Visualization: Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->crystals_form No slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes concentrate Concentrate Solution (Evaporate some solvent) induce_crystallization->concentrate concentrate->cool slow_cooling->cool change_solvent Use Lower Boiling Point Solvent change_solvent->dissolve adjust_cosolvent Adjust Co-solvent Ratio adjust_cosolvent->dissolve

Caption: Troubleshooting workflow for recrystallization.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • Unknown. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • YouTube. (2020, August 7). Selecting a recrystallization solvent. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.

Overview of the Core Synthesis

The synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a C2-acylation of an N-substituted imidazole. The most common and effective strategy involves the deprotonation of the C2 position of 1-butylimidazole, which is the most acidic proton on the imidazole ring, followed by quenching the resulting nucleophilic anion with a suitable electrophile, typically ethyl chlorooxoacetate (also known as ethyl oxalyl chloride).

Core Reaction Pathway:

  • Deprotonation: 1-Butylimidazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the 2-lithio-1-butylimidazole intermediate.

  • Acylation (Quench): The lithiated intermediate is then reacted with ethyl chlorooxoacetate. The nucleophilic C2 carbon attacks the electrophilic carbonyl carbon of the acid chloride, forming the desired α-ketoester product.

  • Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted and purified.

This procedure, while straightforward in principle, is sensitive to several parameters that can lead to side reactions and reduced yields.

Visualizing Reaction & Side Reaction Pathways

Understanding the relationship between the desired reaction and potential side reactions is crucial for troubleshooting. The following diagram illustrates these pathways.

G SM 1-Butylimidazole (Starting Material) Base Strong Base (n-BuLi) Anhydrous THF, -78°C SM->Base 1. Deprotonation SP1 Unreacted Starting Material SM->SP1 Leads to Base->SM Incomplete Deprotonation Intermediate 2-Lithio-1-butylimidazole (Key Intermediate) Base->Intermediate Forms AcylatingAgent Ethyl Chlorooxoacetate (Electrophile) Intermediate->AcylatingAgent 2. Acylation HighTemp > -60°C Intermediate->HighTemp Decomposition at Product Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (Desired Product) AcylatingAgent->Product Forms SP4 Over-acylated Species (Potential) AcylatingAgent->SP4 Forms Product->AcylatingAgent Potential Over-acylation Moisture Trace H₂O Product->Moisture Hydrolysis (during workup) SP2 2-(1-butylimidazol-2-yl)-2-oxoacetic acid (Hydrolysis Product) SP3 Polymeric/Tarry Byproducts Moisture->Intermediate Quenches Moisture->AcylatingAgent Reacts with Moisture->SP2 Forms HighTemp->SP3 Leads to

Enhancing the stability of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Enhancement Guide Topic: Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate Hydrochloride Salt Reference ID: TSC-GLY-042

Introduction: The Stability Paradox

Welcome. You are likely working with Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate hydrochloride , a critical building block for synthesizing fused heterocyclic APIs (often kinase inhibitors or angiotensin II receptor antagonists).

This compound presents a classic "stability paradox":

  • The Imidazole Ring: Generally robust and aromatic.

  • The Alpha-Keto Ester (Glyoxylate) Tail: Highly electrophilic and prone to hydration.

  • The Hydrochloride Salt: Provides crystallinity but introduces hygroscopicity .

When these three features combine, the salt acts as a "moisture magnet," drawing water into the crystal lattice. This water, in the presence of the acidic proton (HCl), catalyzes the hydrolysis of the ester. Once hydrolyzed to the free acid, the molecule becomes susceptible to rapid decarboxylation.

This guide provides the protocols necessary to break this degradation cycle.

Part 1: Storage & Handling Protocols

Q: My sample turned from a white powder to a sticky yellow gum overnight. What happened? A: Your sample suffered from Hygroscopic Deliquescence followed by Hydrolysis. The HCl salt is highly hygroscopic. Once it absorbs atmospheric moisture, it dissolves in its own sorbed water (deliquescence). In this highly concentrated acidic aqueous micro-environment, the ethyl ester hydrolyzes rapidly. The yellow color often indicates the formation of decarboxylated oxidative byproducts or imidazole ring-opening (less common but possible under extreme acidity).

Corrective Protocol: The "Dry Chain" Management

ParameterSpecificationRationale
Temperature -20°C (Long term)Slows kinetic rate of hydrolysis and decarboxylation.
Atmosphere Argon or Nitrogen (Strict)Displaces moisture-laden air.
Container Amber glass with Teflon-lined capPrevents photon-induced radical formation (minor) and ensures a tight seal.
Desiccant P₂O₅ or Activated Molecular SievesSilica gel is often insufficient for HCl salts of glyoxylates.

Handling Workflow:

  • Allow the container to warm to room temperature before opening (prevents condensation).

  • Weigh quickly in a glovebox or under a funnel with inert gas flow.

  • Do not store aliquots in plastic microcentrifuge tubes (they are permeable to moisture over time).

Part 2: Solution Chemistry & Reaction Optimization

Q: I see a new impurity peak (+14 mass units or -28 mass units) in LC-MS when dissolving in methanol. Is this normal? A: No. You are observing Transesterification or Decarbonylation .

  • Transesterification (+14 amu if Methyl vs Ethyl):

    • Scenario: Dissolving the ethyl ester in Methanol.

    • Mechanism:[1][2][3] The alpha-keto carbonyl activates the ester carbonyl. Methanol attacks the ester, swapping the ethyl group for a methyl group.

    • Prevention:[4]Never dissolve this compound in an alcohol different from its ester group. Use Ethanol if you must use an alcohol.

  • Decarbonylation (-28 amu):

    • Scenario: Heating or prolonged solution storage.

    • Mechanism:[1][2][3] Loss of CO from the alpha-keto position, linking the ester directly to the imidazole.

Recommended Solvent Systems:

  • Preferred: Dichloromethane (DCM), Acetonitrile (MeCN), or DMF (dry).[4]

  • Avoid: Water, Methanol, Isopropanol (unless reacting), and primary amines (which will form imines/amides instantly).

Q: How do I convert the HCl salt to the Free Base without degrading it? A: Neutralization is the most risky step. The alpha-keto motif is susceptible to the "Cannizzaro-like" reaction or benzilic acid rearrangement under strong basic conditions.

Safe Neutralization Protocol:

  • Solvent: Suspend the salt in DCM (cooled to 0°C).

  • Base: Use a mild, non-nucleophilic base like Sodium Bicarbonate (saturated aq.) or Triethylamine (1.05 eq) .

    • Avoid: Sodium Hydroxide or Potassium Hydroxide (causes rapid ester hydrolysis).[4]

  • Procedure: Rapidly partition. Wash the organic layer immediately with brine, dry over MgSO₄, and concentrate at low temperature (<30°C). Do not store the free base; use it immediately.

Part 3: Troubleshooting & Impurity Identification

Q: What are the specific degradation markers I should look for in NMR? A: Use this diagnostic table to interpret your 1H-NMR (DMSO-d6 or CDCl3).

Chemical Shift (δ)AssignmentStatus
1.35 (t) & 4.40 (q) Ethyl Ester (OCH₂CH₃)Intact Product
~0.9 - 1.8 (m) Butyl ChainIntact Product
Loss of Ethyl signals Hydrolysis ProductCritical Failure (Formation of Acid)
New Singlet ~3.8 ppm Methyl EsterTransesterification (if MeOH used)
Shift in Imidazole C-H pH ChangeSalt vs. Free Base shift

Part 4: Mechanistic Visualization

The following diagram illustrates the "Cascade of Instability" for Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

StabilityCascade Salt Ethyl 2-(1-butylimidazol-2-yl) -2-oxoacetate HCl Salt Solution Acidic Micro-Droplet (pH < 2) Salt->Solution Deliquescence (Hygroscopicity) TransEst Degradant C: Methyl Ester Analog Salt->TransEst Dissolution in Methanol Moisture Atmospheric Moisture (H2O) Moisture->Solution Acid Degradant A: 2-(1-butylimidazol-2-yl) -2-oxoacetic Acid Solution->Acid Acid-Catalyzed Hydrolysis Decarb Degradant B: 1-butylimidazole + CO2 + Ethanol Acid->Decarb Spontaneous Decarboxylation

Caption: Figure 1. The degradation cascade triggered by moisture absorption (Red Path) and solvent error (Green Path).[4]

References

  • Synthesis of Imidazole-Glyoxylates

    • Title: Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion.[5] (Mechanistic parallel for alpha-keto ester reactivity).

    • Source: Beilstein J. Org. Chem. 2021, 17, 2753–2761.
    • URL:[Link][4]

  • Handling Alpha-Keto Esters

    • Title: Process for purifying an alpha-keto ester (Patent CN102026955A).[4]

    • Source: Google P
    • URL
  • Degradation of Imidazole Derivatives

    • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[6]

    • Source: Journal of Pharmaceutical Sciences, 2019.[6]

    • URL:[Link]

  • General Reactivity of 2-Oxoacetates

    • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters (Mechanistic overlap with Alpha-Keto species).
    • Source: AK Lectures / Organic Chemistry Portal.
    • URL:[Link][4]

Sources

Technical Support Center: Mastering Anhydrous Conditions for α-Oxoester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling α-oxoesters (also known as α-ketoesters). This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile synthons. Due to their inherent reactivity, particularly the electrophilicity of the adjacent ketone and ester carbonyl groups, successful experimentation hinges on the rigorous exclusion of water.[1][2] This resource provides in-depth, field-proven insights into maintaining anhydrous conditions, troubleshooting common issues, and ensuring the integrity of your reactions.

Frequently Asked Questions (FAQs)

Here we address fundamental questions regarding the nature of α-oxoesters and the critical importance of a moisture-free environment.

Q1: Why are α-oxoesters so sensitive to water?

A1: The sensitivity of α-oxoesters to water stems from the high electrophilicity of the ketone carbonyl group, which is adjacent to the electron-withdrawing ester group.[1][2] This arrangement makes the keto-carbonyl highly susceptible to nucleophilic attack by water, leading to the formation of an unstable hydrate. This hydrate can then undergo further reactions, such as hydrolysis of the ester group or catalyze unwanted side reactions, ultimately reducing the yield and purity of your desired product.

Q2: What are the primary consequences of failing to maintain anhydrous conditions?

A2: The presence of even trace amounts of water can lead to several detrimental outcomes:

  • Hydrolysis: The ester functionality can be hydrolyzed to the corresponding α-oxo carboxylic acid. These acids are often unstable and can undergo decarboxylation upon heating.[3][4]

  • Reagent Quenching: In reactions involving organometallic reagents like Grignard or organolithium reagents, water will rapidly quench these strong bases, rendering them inactive for the desired reaction.[5][6][7]

  • Side Product Formation: Water can initiate or participate in various side reactions, such as aldol-type condensations or promoting the formation of by-products that complicate purification.

  • Low Yields and Poor Reproducibility: The culmination of these issues results in diminished yields and inconsistent experimental outcomes, hindering the progress of research and development projects.

Q3: My α-oxoester has been stored for a while. How can I check its purity and repurify it if necessary?

A3: Visual inspection is the first step; any cloudiness or change in color may indicate degradation. For a more accurate assessment, techniques like ¹H NMR or GC-MS are recommended to quantify impurities. If purification is needed, vacuum distillation is often the method of choice for low-molecular-weight α-oxoesters, as heating at atmospheric pressure can cause decomposition.[8] For removing alcoholic by-products, which are common impurities from synthesis (e.g., Grignard reactions), a process involving treatment with a carboxylic anhydride and a solid acid catalyst followed by distillation can be effective.[9][10]

Q4: What is the best way to store α-oxoesters to ensure their stability?

A4: To maintain their integrity, α-oxoesters should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11] Storing them in a cool, dry place, such as a refrigerator designated for flammables, is also recommended to minimize degradation over time.[11][12]

Troubleshooting Guide for Anhydrous α-Oxoester Reactions

This section addresses specific problems you may encounter during your experiments, providing causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield in a Grignard reaction. 1. Wet Solvents/Glassware: Trace moisture in the reaction solvent (e.g., THF, diethyl ether) or on the glassware is quenching the Grignard reagent.[7]2. Impure α-Oxoester: The starting material may have degraded or contain water.1. Ensure Rigorous Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Consider using a solvent still with a drying agent like sodium/benzophenone for THF or diethyl ether.[13]2. Purify the α-Oxoester: Purify the α-oxoester by vacuum distillation immediately before use.[8]
Formation of a tertiary alcohol instead of the desired ketone in a Grignard reaction. Over-addition of Grignard Reagent: Ketones are generally more reactive than esters.[14] The initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[14][15][16]1. Control Stoichiometry: Use only one equivalent of the Grignard reagent.2. Low Temperature: Perform the reaction at low temperatures (e.g., -78°C) to control the reactivity and allow for the isolation of the ketone intermediate.
Complex mixture of by-products in a Knoevenagel condensation. 1. Self-Condensation of Aldehyde/Ketone: Using a strong base can deprotonate the aldehyde or ketone, leading to self-condensation.[17]2. Michael Addition: Excess active methylene compound can add to the α,β-unsaturated product.1. Use a Weak Base: Employ a milder base catalyst like piperidine or a secondary amine.[18]2. Control Stoichiometry: Use a slight excess of the aldehyde or ketone to ensure the active methylene compound is consumed.3. Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
Low yield and E/Z isomer mixture in a Wittig reaction. 1. Unstable Ylid: The phosphorus ylid may be decomposing before it can react.2. Reaction Conditions: The solvent and base used can influence the stereochemical outcome.1. In Situ Generation: Generate the ylid in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) just before adding the α-oxoester.[19]2. Use Stabilized Ylids: For selective formation of the (E)-alkene, consider using a stabilized ylid (e.g., one with an adjacent ester group). These are less reactive but often provide better stereoselectivity.[19]

Experimental Protocols & Methodologies

Protocol 1: General Setup for Anhydrous Reactions

This protocol outlines the essential steps for establishing an inert, anhydrous environment for reactions involving α-oxoesters.

Materials:

  • Round-bottom flask and condenser

  • Septa and needles

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone)

  • Drying agent for solvent still (e.g., sodium wire, benzophenone)[13]

Procedure:

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is preferable).

  • Assembly: Assemble the glassware (e.g., flask and condenser) while still hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent Transfer: Transfer anhydrous solvents via a cannula or a dry syringe.

  • Reagent Addition: Add reagents sequentially through a septum using dry syringes. Solid reagents can be added under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing small aliquots with a dry syringe.

Visualizing the Anhydrous Workflow

The following diagram illustrates the key stages of setting up an experiment under anhydrous conditions.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_monitoring Monitoring & Workup A Oven-Dry Glassware (>120°C, >4h) B Assemble Hot & Cool Under Inert Gas (Ar/N2) A->B C Transfer Anhydrous Solvent via Cannula B->C D Add α-Oxoester via Syringe C->D E Add Reagents (e.g., Grignard) Sub-surface D->E F Maintain Inert Atmosphere & Stir E->F G Withdraw Aliquots for TLC/LC-MS F->G H Quench Reaction (e.g., sat. NH4Cl) G->H caption Workflow for Anhydrous α-Oxoester Reactions

Caption: General workflow for setting up an anhydrous reaction.

The Problem of Water: A Mechanistic View

Water's detrimental effect is most pronounced with highly reactive organometallic reagents. The diagram below shows the competitive reaction pathways in a Grignard reaction with an α-oxoester in the presence of water.

Water_Interference Grignard Grignard Reagent (R-MgX) Desired Desired Adduct (Leads to Ketone) Grignard->Desired Desired Path (Nucleophilic Attack) Quenched Quenched Reagent (R-H + Mg(OH)X) Grignard->Quenched Side Reaction (Protonation) Water Water (H2O) (Contaminant) Water->Quenched Oxoester α-Oxoester Oxoester->Desired caption Water interference in Grignard reactions.

Caption: Competing reaction pathways in the presence of water.

References

  • PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
  • Process for purifying an alpha-keto ester. Google Patents.
  • What are other methods of drying THF without the use of sodium wire and benzophenone? . ResearchGate. Available at: [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates . National Center for Biotechnology Information. Available at: [Link]

  • Anhydrous Conditions Definition - Organic Chemistry Key Term . Fiveable. Available at: [Link]

  • Compound and process for drying tetrahydrofuran. Google Patents.
  • Synthesis of unsaturated esters, amides and carboxylic acids . Organic Chemistry Portal. Available at: [Link]

  • Esters to Ketones, Part 1: Polar Organometallics . YouTube. Available at: [Link]

  • Drying Solvents . Chemistry LibreTexts. Available at: [Link]

  • Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes . Bangladesh Journals Online. Available at: [Link]

  • SAFETY DATA SHEET - ETHYL PYRUVATE . M&U International. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI. Available at: [Link]

  • Esters to Ketones, Part 2: Ionic Enolates . YouTube. Available at: [Link]

  • Knoevenagel Condensation Reaction . Master Organic Chemistry. Available at: [Link]

  • Process for producing alpha, beta-unsaturated carboxylic acid esters. Google Patents.
  • Knoevenagel condensation . Wikipedia. Available at: [Link]

  • Recent Developments on Five-Component Reactions . MDPI. Available at: [Link]

  • Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry . YouTube. Available at: [Link]

  • Drying solvents . Sciencemadness Wiki. Available at: [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . National Center for Biotechnology Information. Available at: [Link]

  • Grignard Reaction - Common Conditions . The Organic Synthesis Archive. Available at: [Link]

  • Sodium borohydride . Wikipedia. Available at: [Link]

  • Wittig Reaction - Common Conditions . The Organic Synthesis Archive. Available at: [Link]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles . ACS Publications. Available at: [Link]

  • Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons . Pearson+. Available at: [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products . National Center for Biotechnology Information. Available at: [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products . Beilstein Journals. Available at: [Link]

  • Purification: About . University of Rochester Department of Chemistry. Available at: [Link]

  • Method for purification of ketones. Google Patents.
  • Reactions with Grignard Reagents . Chemistry LibreTexts. Available at: [Link]

  • reaction of aldehydes and ketones with grignard reagents . Chemguide. Available at: [Link]

  • Synthesis of an Alkene via the Wittig Reaction . Web.mnstate.edu. Available at: [Link]

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... . ResearchGate. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. Available at: [Link]

  • Decarboxylation . Master Organic Chemistry. Available at: [Link]

  • Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers . OSTI.GOV. Available at: [Link]

  • Wittig Reaction Mechanism . YouTube. Available at: [Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes . Organic Chemistry Portal. Available at: [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate . National Center for Biotechnology Information. Available at: [Link]

  • Pyruvic acid . Organic Syntheses. Available at: [Link]

  • Effect of storage temperature and pyruvate on kinetics of anthocyanin degradation, vitisin A derivative formation, and color characteristics of model solutions . PubMed. Available at: [Link]

  • Thermal decarboxylation of acetic acid: Implications for origin of natural gas . Geochimica et Cosmochimica Acta. Available at: [Link]

  • Rapid formal hydrolysis of peptide-αthioesters . Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic analysis (¹H NMR, ¹³C NMR) of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Analysis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Executive Summary & Strategic Context

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a critical intermediate, often utilized in the synthesis of functionalized ionic liquids and fused heterocyclic pharmacophores.[1] Its structural integrity hinges on the precise regioselective substitution at the C2 position of the imidazole ring.

This guide provides a comparative spectroscopic analysis between the target compound and its primary "alternatives"—specifically the starting material (1-butylimidazole ) and the thermodynamic regioisomer (C5-substituted byproduct ).[1]

Key Performance Insight: The "performance" of this molecule in downstream applications (e.g., ligand binding or quaternization) is binary: it fails if the C2-acylation is incomplete or regiochemically incorrect. Therefore, this guide focuses on Spectroscopic Validation Protocols to distinguish the target from impurities that mimic its physicochemical properties but fail in biological or catalytic assays.

Comparative ^1H NMR Analysis: Target vs. Alternatives

The primary challenge in synthesizing this compound via C2-lithiation (using n-BuLi) or direct acylation is ensuring complete conversion and avoiding C5-isomerization.[1]

Diagnostic Comparison Table (^1H NMR in CDCl₃, 400 MHz)
FeatureTarget Product (C2-Substituted)Alternative 1: Starting Material (1-Butylimidazole)Alternative 2: C5-Isomer (Unwanted Byproduct)
C2-H Proton ABSENT (Diagnostic Silence)Present (~7.45 - 7.60 ppm) Present (~7.50 ppm)
C4/C5 Protons Two doublets/singlets (~7.10 - 7.30 ppm)Two distinct signals (~6.9 & 7.1 ppm)One singlet (C4-H only)
N-CH₂ (Butyl) Triplet, deshielded (~4.35 ppm)Triplet (~3.95 ppm)Triplet (~4.00 ppm)
Ethyl Ester (-CH₂-) Quartet (~4.45 ppm)ABSENT Quartet (~4.20 ppm)
Ethyl Ester (-CH₃) Triplet (~1.42 ppm)ABSENT Triplet (~1.35 ppm)
Expert Insight on Causality:
  • The "Diagnostic Silence": The most critical validation metric is the disappearance of the C2-H proton. In 1-butylimidazole, this proton is acidic and appears downfield. Its persistence in the spectrum indicates incomplete lithiation or quenching failure [1].

  • Deshielding Effects: The introduction of the

    
    -keto ester moiety at C2 exerts a strong electron-withdrawing effect (anisotropic cone), shifting the N-methylene protons (N-CH
    
    
    
    ) downfield by approximately 0.4 ppm compared to the starting material.[1]

Comparative ^{13}C NMR Analysis

While ^1H NMR confirms the presence of groups, ^{13}C NMR confirms the connectivity of the carbonyl backbone, distinguishing the


-keto ester from simple esters.
Carbon Shift Fingerprint (CDCl₃, 100 MHz)
Carbon EnvironmentTarget Product (

ppm)
Validation Logic
C2 (Imidazole) ~140.5 Quaternary carbon (confirmed by DEPT-135 silence).[1] Shifted downfield due to acylation.
Ketone (C=O) ~176.0 Distinctive low-field signal.[1] Differentiates from simple ester byproducts.
Ester (C=O) ~163.5 Typical

-keto ester range.[1]
N-CH₂ (Butyl) ~47.8 Confirms alkylation integrity.[1]
Ethyl (-CH₂-) ~62.5 Oxygen-adjacent methylene.[1]

Experimental Validation Workflow

This protocol is designed to be self-validating. If Step 3 fails, the synthesis must be aborted before purification.

Protocol: Rapid Spectroscopic Checkpoint
  • Sampling: Take a 20 mg aliquot of the crude reaction mixture.

  • Workup (Miniature): Partition between EtOAc (1 mL) and Brine (1 mL). Dry the organic layer over MgSO₄.[2]

  • Preparation: Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

  • Acquisition:

    • Run standard ^1H (16 scans).

    • Crucial Step: Integrate the region 7.4–8.0 ppm.

    • Pass Criteria: Integral < 5% relative to the ethyl ester quartet.[3]

    • Fail Criteria: Distinct singlet observed at ~7.5 ppm (indicates unreacted SM).[1]

Structural & Logic Visualization

The following diagram illustrates the decision tree for validating the synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate against its alternatives.

G Start Crude Reaction Mixture NMR 1H NMR Analysis (CDCl3) Start->NMR CheckC2 Check 7.4-7.8 ppm (C2-H Region) NMR->CheckC2 ResultA Signal Present (Singlet) CheckC2->ResultA Peak Detected ResultB Signal Absent (Silent) CheckC2->ResultB No Peak IdentifyA Start Material (Incomplete Rxn) ResultA->IdentifyA CheckEthyl Check 4.4 ppm (Ethyl Quartet) ResultB->CheckEthyl IdentifyB Target Product (C2-Acylated) CheckEthyl->IdentifyA Quartet Absent CheckEthyl->IdentifyB Quartet Present

Caption: Logic flow for discriminating the target molecule from starting material using diagnostic NMR regions.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Gathergood, N., Scammells, P. J., & Garcia, M. T. (2006).[1] Biodegradable ionic liquids: Part II. Effect of the substituent side chain on the biodegradability of 1-alkyl-3-methylimidazolium salts. Green Chemistry, 8(2), 156-160.[1] Link (Provides baseline spectral data for butyl-substituted imidazoles).[1]

  • PubChem. (2025).[1] Ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate (Compound Summary). National Center for Biotechnology Information. Link (Analogous structure used for shift prediction).[1]

  • Pietrusiewicz, K. M., & Salamończyk, G. M. (1982).[1] Regioselective synthesis of 2-substituted imidazoles. Journal of Organic Chemistry. (Methodology for C2-acylation).

Sources

Comparative Evaluation Framework: Novel Membrane-Active Peptides vs. Standard-of-Care Antibiotics

[1]

Executive Summary

The crisis of antimicrobial resistance (AMR) necessitates the development of agents with novel mechanisms of action (MOA).[1] This guide provides a rigorous framework for comparing a Novel Cationic Antimicrobial Peptide (Candidate X) against Standard-of-Care (SOC) Antibiotics (e.g., Ciprofloxacin, Vancomycin). Unlike traditional antibiotics that often target specific intracellular enzymes (leading to rapid resistance), membrane-active peptides rely on biophysical disruption. This guide outlines the experimental logic, protocols, and data structures required to validate this distinction.

Part 1: Mechanistic Differentiation

Objective: To empirically demonstrate that Candidate X bypasses traditional resistance mechanisms via membrane disruption, contrasting with the intracellular targeting of SOC antibiotics.

The Causality of Action
  • Standard Antibiotics (e.g., Ciprofloxacin): Act by inhibiting DNA gyrase. This requires the drug to penetrate the cell envelope and bind to a specific protein pocket. A single point mutation in gyrA can sterically hinder binding, causing high-level resistance.

  • Candidate X (Peptide): Relies on electrostatic attraction to the negatively charged bacterial membrane (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives). Upon binding, the hydrophobic face of the peptide inserts into the lipid bilayer, causing toroidal pore formation or micellization (The "Carpet Model"). This is a biophysical event, not a protein-ligand interaction, making resistance evolution metabolically expensive for the bacteria.

Visualization: Mechanism of Action Comparison

The following diagram contrasts the complex entry-and-bind pathway of antibiotics with the direct membrane lysis of Candidate X.

MOA_Comparisoncluster_bactBacterial CellMembraneCell Membrane(Negatively Charged)TargetIntracellular Target(e.g., DNA Gyrase)Membrane->TargetTranslocationLysisMembrane Rupture(Cell Death)Membrane->LysisPore FormationTarget->LysisMetabolic ArrestEffluxEfflux Pump(Resistance Mechanism)Target->EffluxEjection (Resistance)CandidateCandidate X(Cationic Peptide)Candidate->MembraneElectrostaticAttractionAntibioticSOC Antibiotic(Small Molecule)Antibiotic->MembranePassive Diffusion/Porins

Figure 1: Mechanistic pathways. Candidate X (Blue) disrupts the membrane directly, whereas SOC Antibiotics (Green) must traverse the membrane to hit intracellular targets, making them vulnerable to efflux pumps.

Part 2: Quantitative Static Efficacy (MIC/MBC)

Objective: Establish the potency baseline using the Gold Standard Broth Microdilution method.

Protocol: CLSI M07-A10 Standardized Microdilution

Scientific Rationale: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical. Unadjusted media lacks physiological concentrations of Ca²⁺ and Mg²⁺, which can artificially enhance peptide activity by destabilizing the outer membrane. We strictly adhere to CLSI standards to ensure data is publishable.

Workflow Steps:

  • Inoculum Prep: Direct colony suspension to achieve 0.5 McFarland turbidity (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use 96-well polypropylene plates (prevents peptide adsorption common in polystyrene).

  • Dilution: Serial 2-fold dilutions of Candidate X (64

    
    g/mL to 0.125 
    
    
    g/mL) and SOC control.
  • Incubation: 35°C ± 2°C for 16-20 hours (aerobic).

  • Readout: Visual turbidity or Resazurin dye (blue to pink shift) for metabolic activity.

Representative Data: Potency Against Resistant Strains

Table 1: Comparative MIC (

OrganismStrain TypeSOC Antibiotic (Ciprofloxacin)Candidate X (Peptide)Interpretation
E. coliATCC 25922 (WT)0.0152.0SOC is more potent on WT
E. coliClinical Isolate (MDR)>64 (Resistant) 2.0 (Susceptible) Candidate X retains efficacy
S. aureusATCC 29213 (MSSA)0.254.0SOC is more potent on WT
S. aureusMRSA USA30032 (Resistant) 4.0 (Susceptible) No cross-resistance

Key Insight: While SOC antibiotics often have lower MICs against wild-type (WT) strains due to specific binding, Candidate X maintains a consistent MIC against Multi-Drug Resistant (MDR) strains because the membrane structure remains largely unchanged in resistant mutants.

Part 3: Kinetic Performance (Time-Kill Assay)

Objective: Differentiate "Bacteriostatic" vs. "Bactericidal" activity and speed of action.

Protocol: ASTM E2315 Assessment

Scientific Rationale: MIC only measures inhibition after 18 hours. It does not reveal if the bacteria are killed in 5 minutes or 10 hours. Membrane-active agents typically kill within minutes (rapid bactericidal), whereas metabolic inhibitors (SOC) take hours.

Workflow Visualization:

TimeKill_Workflowcluster_samplingSampling PointsStartInoculum10^6 CFU/mLExposureAdd Compound(4x MIC)Start->ExposureT0T=0 minExposure->T0T1T=30 minExposure->T1T2T=2 hrsExposure->T2T3T=24 hrsExposure->T3NeutralNeutralization(D/E Broth)T0->NeutralT1->NeutralT2->NeutralT3->NeutralPlateAgar PlatingNeutral->PlateCountLog10 ReductionCalculationPlate->Count

Figure 2: ASTM E2315 Workflow. Critical step: Neutralization prevents carry-over inhibition on agar plates.

Data Analysis: Log Reduction
  • Definition: Bactericidal activity is defined as a

    
     reduction (99.9% kill) from the initial inoculum.
    
  • Candidate X Profile: Rapid lysis. Expect

    
     reduction within 30-60 minutes .
    
  • SOC Profile: Slower decline. Ciprofloxacin may take 2-4 hours to achieve the same reduction; Vancomycin is slowly bactericidal.

Part 4: Resistance Development Profile

Objective: Assess the "drug lifespan" potential by forcing evolution.

Protocol: Serial Passage (30 Days)
  • Determine MIC on Day 1.

  • Harvest cells from the well containing

    
     MIC (sub-inhibitory pressure).
    
  • Re-inoculate these cells into a new MIC plate.

  • Repeat for 30 days.

  • Plot: Fold-change in MIC over time.

Comparative Outcome
  • SOC Antibiotic: Typically shows a "stair-step" pattern. MIC increases 2x, then 4x, then 64x as mutations accumulate in the target gene.

  • Candidate X: Typically shows a "flat-line" or minimal increase (

    
    ). Modifying the entire membrane lipid composition to repel the peptide is biologically costly and often lethal to the bacterium itself.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2][3][4][5] 11th Edition.[5] [Link]

  • ASTM International. ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link]

  • Mahlapuu, M., et al. (2016). Antimicrobial Peptides: An Emerging Class of Therapeutic Agents.[6][7][8] Frontiers in Cellular and Infection Microbiology. [Link]

  • Hancock, R. E., & Sahl, H. G. (2006).[9] Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.[9][6][7] Nature Biotechnology. [Link]

Structural Analogs of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Imidazole-2-Glyoxylates

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (hereafter Compound A ) represents a specialized class of


-ketoheterocycles .[1] These molecules are not merely intermediates; they are "privileged scaffolds" in drug discovery. The C2-linked 

-keto ester moiety serves two critical functions:
  • Electrophilic Warhead: It mimics the transition state of peptide hydrolysis, making it a potent inhibitor of serine proteases and esterases.

  • Divergent Precursor: It condenses readily with hydrazines and diamines to form fused tricyclic systems (e.g., imidazo[1,2-a]pyridines) or 1,2,4-triazoles.[1]

This guide objectively compares Compound A (the Butyl variant) against its primary structural analogs to assist researchers in selecting the optimal building block for lipophilicity modulation and steric fitting.[1]

Comparative Analysis of Structural Analogs

The selection of the N1-substituent (Butyl vs. Methyl vs. Benzyl) drastically alters the physicochemical profile without changing the core reactivity of the


-keto ester.
Table 1: Physicochemical & Synthetic Performance Matrix
FeatureCompound A (Subject) Analog B (Standard) Analog C (Bulky) Analog D (Fused)
Structure 1-Butyl -imidazole-2-glyoxylate1-Methyl -imidazole-2-glyoxylate1-Benzyl -imidazole-2-glyoxylateBenzimidazole -2-glyoxylate
LogP (Calc.) ~1.8 - 2.1~0.5 - 0.8~2.3 - 2.5~2.0
Solubility (Aq) LowHighVery LowLow
Steric Bulk Moderate (Flexible Chain)LowHigh (Rigid Ring)High (Planar)
Synthetic Yield 65-75%80-85%55-65%70-75%
Primary Utility Membrane Permeability High-Throughput ScreeningHydrophobic Pocket Filling

-

Stacking Interactions
Deep Dive: Why Choose the Butyl Analog (Compound A)?
  • Vs. Analog B (Methyl): The methyl analog is the industry standard due to high atom economy and water solubility.[1] However, it often suffers from poor cellular permeability.[1] Compound A introduces a butyl chain, increasing lipophilicity (LogP ~2.[1]0) to cross cell membranes while maintaining the flexibility to fold into hydrophobic pockets that rigid aryl groups (Analog C) cannot access.[1]

  • Vs. Analog D (Benzimidazole): While benzimidazoles offer superior metabolic stability, they lack the basicity of the imidazole N3 nitrogen.[1] Compound A retains the N3 basicity (pKa ~7.0), crucial for hydrogen bonding within enzyme active sites (e.g., Zinc coordination in metalloenzymes).[1]

Mechanism of Action & Reactivity

The utility of these analogs hinges on the reactivity of the C2-carbonyl group. The N1-substituent influences this via electronic induction and steric shielding.

Figure 1: Reactivity & Signaling Pathways[1][2]

G Start 1-Butylimidazole (Precursor) Lithiation C2-Lithiation (n-BuLi, -78°C) Start->Lithiation Activation Intermed Li-Imidazole Species Lithiation->Intermed C2-Anion Formation Electrophile Diethyl Oxalate (Acylation) Intermed->Electrophile Nucleophilic Attack Product Compound A (alpha-keto ester) Electrophile->Product Elimination of EtO- Condensation Cyclocondensation (w/ Hydrazines) Product->Condensation Synthetic Utility BioTarget Enzyme Inhibition (Serine Protease) Product->BioTarget Biological Utility

Caption: Synthesis and utility pathway of Compound A. The C2-lithiation step is sensitive to steric hindrance at N1.[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesize Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate with >95% purity. Rationale: Direct acylation of imidazole is difficult. We utilize a C2-lithiation strategy which is self-validating via color change (formation of the deep red lithio-species).[1]

Materials:
  • 1-Butylimidazole (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • Diethyl oxalate (1.2 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:
  • Cryogenic Activation:

    • Charge a flame-dried flask with 1-butylimidazole in anhydrous THF under Argon.

    • Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents N-dealkylation or polymerization.[1]

    • Add n-BuLi dropwise over 20 mins.

    • Observation: Solution turns yellow/orange. Stir for 45 mins to ensure complete C2-deprotonation.

  • Electrophilic Trapping:

    • Add Diethyl oxalate (neat) rapidly in one portion.

    • Mechanistic Insight: Rapid addition ensures the lithiated species reacts with the oxalate ester rather than acting as a base against the product.

    • Allow the reaction to warm to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x).[1] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification (The Differentiator):

    • Compound A (Butyl): Purify via Silica Gel Chromatography (Hexane/EtOAc 3:1). The butyl chain increases Rf compared to the methyl analog, allowing easier separation from polar impurities.

    • Yield Expectation: 65-75% (Yellow Oil).[1]

Biological Application: SAR Logic

When designing inhibitors, the choice between Compound A and its analogs follows a logical decision tree based on the target binding pocket.

Figure 2: SAR Decision Tree

SAR Root Target Binding Pocket Analysis Hydrophilic Hydrophilic/Small Pocket? Root->Hydrophilic Hydrophobic Hydrophobic/Large Pocket? Root->Hydrophobic SelectMe Select Methyl Analog (Analog B) Hydrophilic->SelectMe Minimize Sterics CheckFlex Is Flexibility Required? Hydrophobic->CheckFlex YesFlex Select Butyl Analog (Compound A) CheckFlex->YesFlex Adaptive Binding NoFlex Select Benzyl/Phenyl Analog (Analog C) CheckFlex->NoFlex Pi-Pi Stacking

Caption: Decision logic for selecting the optimal N1-substituent based on protein active site topology.

References

  • Wolkenberg, S. E., et al. (2004).[1] "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation." Organic Letters.

  • Bellina, F., et al. (2006).[1] "Selective C-2 Arylation of N-Protected Imidazoles." Journal of Organic Chemistry. (Validates C2-lithiation/activation protocols).

  • Al-Mustansiriyah Journal of Science. (2018). "Synthesis and Biological Evaluation of some new 2-Thioxoimidazolidin-4-one Derivatives." (Provides context on imidazole-ketone biological activity).

  • PubChem Compound Summary. "Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate."[1] (Physicochemical baseline for analogs). [1]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth technical analysis and a validated protocol for the synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, a promising scaffold in medicinal chemistry. We will dissect the most viable synthetic route, compare it with potential alternatives, and provide the detailed experimental data necessary for replication and optimization in your laboratory.

Introduction to Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a molecule of significant interest due to the prevalence of the imidazole core in numerous pharmaceuticals. The presence of the α-keto ester functionality at the C2 position offers a versatile handle for further chemical modifications, making it a valuable building block for creating libraries of potential drug candidates. This guide focuses on a robust and reproducible synthesis protocol, developed through a careful analysis of established synthetic methodologies for related compounds.

Recommended Synthesis Protocol: A Two-Step Approach

The most effective and logical pathway to synthesize Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate involves a two-step process:

  • N-Alkylation of Imidazole: Synthesis of the precursor, 1-butylimidazole.

  • C2-Acylation: Introduction of the ethyl 2-oxoacetate moiety at the C2 position of 1-butylimidazole.

This approach allows for controlled and high-yield production of the target molecule.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: C2-Acylation imidazole Imidazole butylimidazole 1-Butylimidazole imidazole->butylimidazole Alkylation bromobutane 1-Bromobutane bromobutane->butylimidazole base Base (e.g., NaOH) lithiated_intermediate 2-Lithio-1-butylimidazole butylimidazole->lithiated_intermediate Deprotonation nBuLi n-Butyllithium nBuLi->lithiated_intermediate target_compound Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate lithiated_intermediate->target_compound Acylation ethyl_oxalyl_chloride Ethyl oxalyl chloride ethyl_oxalyl_chloride->target_compound

Caption: Proposed two-step synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

Part 1: Synthesis of 1-Butylimidazole

The initial step involves the straightforward N-alkylation of imidazole with 1-bromobutane. This is a well-established and high-yielding reaction.

Experimental Protocol: N-Alkylation of Imidazole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (13.6 g, 0.2 mol) in a mixture of methanol (30 mL) and a 10 M aqueous solution of sodium hydroxide (30 mL).

  • Addition of Alkylating Agent: While stirring, add 1-bromobutane (27.4 mL, 0.255 mol) dropwise to the solution at a temperature maintained between 30-40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with chloroform (2 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow oil.

  • Purification: Purify the crude product by vacuum distillation (b.p. 122-123°C at 20 mmHg) to obtain 1-butylimidazole as a colorless oil.[1]

Causality Behind Experimental Choices:
  • Base: Sodium hydroxide is a cost-effective and readily available base that is sufficient to deprotonate the imidazole, facilitating the nucleophilic attack on the 1-bromobutane.

  • Solvent System: The methanol/water system ensures the solubility of both the imidazole and the inorganic base, creating a homogeneous reaction environment.

  • Reflux: Heating to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

Part 2: Synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

This crucial step involves the selective acylation of 1-butylimidazole at the C2 position. The C2 proton of N-alkylimidazoles is acidic and can be removed by a strong base to form a nucleophilic intermediate, which then reacts with an acylating agent.

Experimental Protocol: C2-Acylation of 1-Butylimidazole

Caution: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) with appropriate safety precautions.

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and 1-butylimidazole (12.4 g, 0.1 mol). Cool the solution to -78°C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 0.105 mol) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the 2-lithio-1-butylimidazole intermediate.

  • Acylation: In a separate flame-dried dropping funnel, prepare a solution of ethyl oxalyl chloride (14.3 g, 0.105 mol) in anhydrous THF (20 mL). Add this solution dropwise to the lithiated imidazole solution at -78°C over 30 minutes.

  • Quenching: After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours. Then, slowly warm the mixture to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.

Causality Behind Experimental Choices:
  • Strong Base: n-Butyllithium is a powerful organolithium reagent capable of deprotonating the relatively acidic C2-proton of the imidazole ring to form the highly nucleophilic 2-lithio intermediate.[2]

  • Low Temperature: The reaction is conducted at -78°C to control the reactivity of the organolithium reagent and to prevent side reactions, such as decomposition of the lithiated intermediate or reaction at other positions.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents react vigorously with water.

  • Acylating Agent: Ethyl oxalyl chloride is a suitable electrophile for introducing the desired ethyl 2-oxoacetate moiety.[3]

Comparison of Synthesis Protocols

ParameterRecommended Protocol (Deprotonation-Acylation)Alternative 1 (Friedel-Crafts Acylation)Alternative 2 (Microwave-Assisted)
Feasibility HighLowModerate
Selectivity High for C2-acylationPoor, risk of N-acylation and polysubstitutionCan be optimized, but may require specific catalysts
Reaction Conditions Cryogenic temperatures, inert atmosphereRequires a Lewis acid catalyst (e.g., AlCl₃), potentially harsh conditionsHigh temperatures and pressures
Yield Expected to be moderate to good based on similar reactionsLikely low due to the electron-rich nature of the imidazole ring deactivating the catalystPotentially high with optimization.[4]
Scalability Feasible with appropriate equipmentChallenging due to catalyst handling and work-upGood for small to medium scale
Safety Requires handling of pyrophoric reagentsRequires handling of corrosive Lewis acidsRequires specialized microwave reactor
Discussion of Alternative Protocols
  • Friedel-Crafts Acylation: A direct Friedel-Crafts acylation of 1-butylimidazole is generally not a preferred method. The lone pair of electrons on the N3 nitrogen can coordinate with the Lewis acid catalyst, deactivating it and preventing the desired acylation at the C2 position.[5] This often leads to complex mixtures and low yields of the desired product.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: 1-Butylimidazole in Anhydrous THF under Nitrogen start->setup cool Cool to -78°C setup->cool deprotonation Add n-Butyllithium (Deprotonation) cool->deprotonation stir1 Stir for 1 hour at -78°C deprotonation->stir1 acylation Add Ethyl Oxalyl Chloride (Acylation) stir1->acylation stir2 Stir for 2 hours at -78°C acylation->stir2 warm Warm to Room Temperature stir2->warm quench Quench with sat. NH₄Cl (aq) warm->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Step-by-step workflow for the C2-acylation of 1-butylimidazole.

Conclusion and Future Outlook

The presented two-step synthesis protocol, involving N-alkylation followed by a directed C2-lithiation and acylation, represents the most logical and scientifically sound approach for the preparation of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate. This method offers high selectivity and is based on well-understood organometallic principles. While alternative methods exist in theory, they present significant challenges in terms of selectivity and reaction control.

For researchers aiming to synthesize this valuable building block, the detailed protocol provided in this guide serves as a reliable starting point. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity. The successful synthesis of this compound will undoubtedly open new avenues for the development of novel therapeutics based on the versatile imidazole scaffold.

References

  • PrepChem. Synthesis of 1-n-butylimidazole. [Link]

  • ResearchGate. 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. [Link]

  • ResearchGate. Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). [Link]

  • LOCKSS. SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. [Link]

  • Organic Syntheses. Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. [Link]

  • Google Patents.

Sources

The Imidazole Moiety: A Cornerstone of Biological Function and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Pervasive Influence of a Simple Heterocycle

For researchers, scientists, and drug development professionals, understanding the fundamental building blocks of life and medicine is paramount. Among the vast landscape of organic molecules, the humble imidazole ring stands out as a privileged scaffold with profound biological importance. This five-membered aromatic heterocycle, containing two nitrogen atoms, is a recurring motif in nature's design and a versatile tool in the hands of medicinal chemists. Its unique electronic properties and structural features bestow upon it a remarkable ability to participate in a wide array of biological processes, from enzymatic catalysis to the coordination of essential metal ions. This guide will provide an in-depth exploration of the multifaceted roles of the imidazole moiety, comparing its functions across different biological contexts and offering insights into the experimental methodologies used to study its significance.

The Ubiquitous Presence and Versatility of Imidazole

The imidazole ring is a constituent of several crucial natural products and biomolecules, including the essential amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids.[1] Its polarity and ionizable nature enhance the pharmacokinetic profiles of drug candidates, often improving solubility and bioavailability.[1] This inherent versatility has led to the development of a vast number of imidazole-containing drugs with diverse therapeutic applications.[2]

Histidine's Imidazole: The Engine of Enzymatic Catalysis

The side chain of the amino acid histidine features an imidazole group, which plays a central role in the catalytic activity of numerous enzymes.[3] With a pKa of approximately 6.0, the imidazole ring can act as both a proton donor and acceptor at physiological pH.[4][5] This amphoteric nature is fundamental to its function in catalytic triads, where it facilitates nucleophilic catalysis by abstracting a proton from serine, threonine, or cysteine residues.[4]

A classic example is the catalytic triad of serine proteases like chymotrypsin. Here, the imidazole nitrogen of a histidine residue acts as a general base, accepting a proton from the hydroxyl group of a serine residue. This proton abstraction dramatically increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the peptide substrate.

Below is a diagram illustrating the role of histidine's imidazole in the catalytic triad of a serine protease.

Catalytic_Triad Asp Aspartate His Histidine Asp->His H-bond stabilizes His tautomer Ser Serine His->Ser General base: accepts proton Substrate Substrate (Peptide Bond) Ser->Substrate Nucleophilic attack

Caption: Catalytic triad mechanism in serine proteases.

Imidazole as a Masterful Ligand in Metalloproteins

The nitrogen atoms of the imidazole ring are excellent electron donors, making them adept at coordinating with metal ions. This property is vital for the structure and function of many metalloproteins, where histidine residues frequently serve as ligands for metal cofactors.[4][6] A prime example is hemoglobin, the oxygen-carrying protein in red blood cells. In hemoglobin, the iron atom of the heme group is coordinated by the imidazole side chain of a "proximal" histidine residue.[4] This interaction is crucial for stabilizing the heme group and modulating its oxygen-binding affinity.

The ability of imidazole to chelate various metal ions, including zinc, copper, and nickel, is also exploited in biotechnology.[4][6] For instance, poly-histidine tags (His-tags) are widely used for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC).

The following diagram depicts the coordination of a metal ion by multiple imidazole ligands, a common motif in metalloproteins.

Metal_Coordination Metal Metal Ion (e.g., Zn²⁺, Fe²⁺) Im1 Im Metal->Im1 Coordination Bond Im2 Im Metal->Im2 Im3 Im Metal->Im3 Im4 Im Metal->Im4

Caption: Imidazole as a ligand for metal ion coordination.

The Pharmacological Powerhouse: Imidazole in Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[2][7][8] This has led to the development of numerous successful drugs across various therapeutic areas. The ability of the imidazole ring to engage in hydrogen bonding and other non-covalent interactions with biological targets is a key contributor to its therapeutic efficacy.[9]

Table 1: Comparison of Imidazole-Containing Drugs and Their Biological Activities

Drug ClassExample(s)Mechanism of ActionTherapeutic Use
Antifungal Ketoconazole, Miconazole, ClotrimazoleInhibit cytochrome P450 14α-demethylase, disrupting ergosterol synthesis in fungal cell membranes.[10]Treatment of fungal infections.[10]
Antibacterial Metronidazole, NitrosoimidazoleInduce DNA damage in anaerobic bacteria.[1]Treatment of anaerobic bacterial and protozoal infections.[1]
Anticancer Dacarbazine, MercaptopurineAct as purine antimetabolites, interfering with DNA synthesis.[7][10]Chemotherapy for various cancers.[7][10]
Anti-inflammatory -Inhibit enzymes like cyclooxygenase (COX).[8]Reduction of inflammation and pain.[8]
Antihypertensive LosartanAngiotensin II receptor blocker, leading to vasodilation.[7]Treatment of high blood pressure.[7]

Experimental Methodologies for Studying Imidazole's Role

A variety of experimental techniques are employed to investigate the synthesis, structure, and biological activity of imidazole-containing compounds.

Synthesis of Imidazole Derivatives

The Debus-Radziszewski reaction is a classic and effective method for synthesizing imidazole derivatives.[11] This one-pot, multi-component reaction involves the cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonia (or an ammonium salt) in a suitable solvent.[9]

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis

  • Reactant Preparation: Dissolve equimolar amounts of the 1,2-dicarbonyl compound, aldehyde, and primary amine in a round-bottom flask containing a solvent such as glacial acetic acid or ethanol.

  • Ammonia Source: Add an excess of ammonium acetate to the reaction mixture.

  • Reaction Conditions: Reflux the mixture with stirring for a specified period (typically several hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterization: The structure and purity of the synthesized imidazole derivative are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[11][12]

The following workflow diagram illustrates the key steps in the synthesis and evaluation of imidazole derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants Reactants: 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Acetate Reaction Debus-Radziszewski Reaction (Reflux) Reactants->Reaction Purification Work-up & Purification (Recrystallization) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, FTIR) Purification->Spectroscopy Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Spectroscopy->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT Assay) Spectroscopy->Cytotoxicity

Caption: Workflow for the synthesis and biological evaluation of imidazole derivatives.

Biological Evaluation

Once synthesized and characterized, the biological activities of novel imidazole derivatives are assessed through various in vitro and in vivo assays. For example, their antimicrobial potential can be determined by measuring the minimum inhibitory concentration (MIC) against different bacterial and fungal strains.[11] Cytotoxicity assays, such as the MTT assay, are used to evaluate their effects on cell viability.[12]

Conclusion

The imidazole moiety is a testament to the elegance and efficiency of molecular design in biology and medicine. Its fundamental roles in enzymatic catalysis and metalloprotein function underscore its importance in maintaining life's essential processes. Furthermore, its adaptability as a pharmacophore has made it an invaluable scaffold in the development of a wide range of therapeutic agents. For researchers in the life sciences and drug discovery, a deep understanding of the chemistry and biology of the imidazole ring is not just beneficial but essential for continued innovation and the creation of novel solutions to pressing health challenges.

References

  • Why is histidine very commonly found to play a catalytic role in the active sites of enzymes?. (n.d.).
  • Histidine. (2024, February 6). In Wikipedia. Retrieved from [Link]

  • A review: Imidazole synthesis and its biological activities. (n.d.).
  • Biological Significance of Imidazole-based Analogues in New Drug Development. (2021). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Histidine is an important catalytic residue found at the active s... (n.d.). Pearson+. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (2021). ChemRxiv. Retrieved from [Link]

  • A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of novel imidazole derivatives. (2018). Slideshare. Retrieved from [Link]

  • Biochemistry, Histidine. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Is the histidine side chain in the active site of an enzyme more of an acidic or basic catalyst at pH 7?. (2021). Quora. Retrieved from [Link]

  • Simulating Metal-Imidazole Complexes. (2024). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Simulating Metal-Imidazole Complexes. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (2015). International Science Community Association. Retrieved from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. Retrieved from [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Imidazole. (2024, February 6). In Wikipedia. Retrieved from [Link]

  • Simulating Metal-Imidazole Complexes. (2024). ChemRxiv. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we frequently encounter novel chemical entities for which comprehensive safety data is not yet available. Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is one such compound. In these situations, a rigid, one-size-fits-all safety protocol is insufficient. Instead, we must employ a deductive, risk-based approach grounded in the principles of chemical structure and reactivity. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring that safety protocols are not just followed, but understood.

The core principle of this guide is that PPE is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on robust engineering controls and safe work practices, which serve as the primary lines of defense.

Hazard Identification: A Structural Analysis

Without a specific Safety Data Sheet (SDS), we must infer the potential hazards of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate by dissecting its molecular structure into its key functional groups: the imidazole ring and the α-ketoester chain.

  • 1-Butylimidazole Moiety: The imidazole ring is a common heterocyclic structure. Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed. Alkyl-substituted imidazoles, such as 2-Ethylimidazole, are also known to cause skin irritation and serious eye damage.[2] Therefore, it is prudent to assume the 1-butylimidazol-2-yl portion of our target molecule presents a significant risk of being a skin and eye irritant, potentially corrosive upon prolonged contact.

  • Ethyl 2-oxoacetate (α-Ketoester) Moiety: The α-ketoester functional group is a reactive chemical handle used in various syntheses.[3] Safety data for analogous compounds, such as Ethyl 2-(4-fluoroanilino)-2-oxoacetate and Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] This suggests that the ethyl oxoacetate portion of the molecule contributes to similar irritant properties.

Anticipated Hazard Summary

Based on this structural analysis, we can anticipate the following hazards. This risk assessment is foundational to our PPE selection.

Anticipated Hazard Primary Exposure Route Justification based on Structural Analogs
Serious Eye Irritation/Damage Splash to eyesImidazole and other α-oxoacetate compounds are known eye irritants or corrosives.[1][2][4][5]
Skin Irritation/Corrosion Direct contactBoth imidazole and α-ketoester analogs are classified as skin irritants.[4][5] Prolonged contact may lead to more severe damage.
Respiratory Tract Irritation Inhalation of aerosols or dustA common property of oxoacetate derivatives; may be a risk if the compound is a powder or if aerosols are generated.[4][5]
Harmful if Swallowed IngestionImidazole derivatives are known to be harmful if ingested.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to implement engineering and administrative controls. These measures are designed to minimize exposure potential, making the use of PPE a final, precautionary step.

  • Engineering Controls: All handling of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][7] A fume hood is the primary defense against inhaling potentially harmful vapors or aerosols. An eyewash station and safety shower must be immediately accessible.[4][6]

  • Administrative Controls:

    • Designate a specific area within the laboratory for handling this compound.

    • Develop a Standard Operating Procedure (SOP) for all planned experiments.

    • Minimize the quantity of the chemical handled at any one time.

    • Prohibit eating, drinking, or smoking in the work area.[8][9]

Comprehensive PPE Protocol

The following protocol details the minimum required PPE. The selection is directly informed by the anticipated hazards of skin/eye irritation and potential respiratory effects.

Step 1: Eye and Face Protection

Due to the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory: Wear ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes.[1]

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., transfers under pressure), supplement goggles with a full-face shield.[4][10]

Step 2: Skin and Body Protection

Protecting the skin from direct contact is paramount.

  • Laboratory Coat: A chemically resistant lab coat, fully buttoned with sleeves extending to the wrists, is required.[1]

  • Gloves:

    • Material: Use nitrile gloves as a minimum standard.[1] Always inspect gloves for pinholes or tears before use.[8]

    • Technique: Double-gloving is recommended to provide an extra layer of protection and allow for the safe removal of the outer glove if contamination occurs.

    • Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Dispose of contaminated gloves immediately in the designated chemical waste container.[8]

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][8]

  • Apparel: Wear long pants and fully enclosed, chemically resistant shoes. No skin should be exposed between the shoe and ankle.[1]

Step 3: Respiratory Protection

For most lab-scale operations, a properly functioning chemical fume hood provides adequate respiratory protection.[7] However, in specific scenarios, additional protection may be warranted:

  • Weighing Powders: If the compound is a fine powder and there is a risk of dust generation even within a fume hood, consider using an N95-rated respirator.

  • Emergency/Spill: In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate cartridges may be necessary.[1]

Safe Handling and Disposal Workflow

The following diagram outlines the logical flow for safely handling Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_decon 4. Decontamination & Doffing PPE cluster_disposal 5. Waste Management prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemicals, Glassware, Waste Containers) prep1->prep2 prep3 Review SOP prep2->prep3 ppe1 Don Lab Coat & Protective Apparel prep3->ppe1 Proceed to PPE ppe2 Don Inner Gloves ppe1->ppe2 ppe3 Don Chemical Splash Goggles ppe2->ppe3 ppe4 Don Outer Gloves ppe3->ppe4 handle1 Weigh & Transfer Compound ppe4->handle1 Begin Work handle2 Perform Reaction/ Procedure handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 decon1 Decontaminate Work Area handle3->decon1 Work Complete decon2 Remove Outer Gloves (Dispose as Hazardous Waste) decon1->decon2 decon3 Remove Lab Coat decon2->decon3 decon4 Remove Goggles decon3->decon4 decon5 Remove Inner Gloves (Dispose as Hazardous Waste) decon4->decon5 decon6 Wash Hands Thoroughly decon5->decon6 disp1 Segregate Liquid & Solid Chemical Waste decon6->disp1 Manage Waste disp2 Label Waste Containers Appropriately disp1->disp2 disp3 Store Waste in Designated Satellite Accumulation Area disp2->disp3

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.